1,3,6-Trimethyluracil
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,6-trimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-6(10)9(3)7(11)8(5)2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDXZRWCQWDLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159249 | |
| Record name | 1,3,6-Trimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13509-52-9 | |
| Record name | 1,3,6-Trimethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13509-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,6-Trimethyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013509529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6-Trimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4-trimethyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3,6-Trimethyluracil: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 1,3,6-trimethyluracil, also identified as 1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering curated data and procedural insights.
Core Chemical Properties
This compound is a trimethylated derivative of the pyrimidine base uracil. The methylation at positions 1, 3, and 6 significantly influences its chemical and physical properties. A summary of its key quantitative data is presented below for clear comparison.
| Property | Value | Source(s) |
| CAS Number | 13509-52-9 | |
| Molecular Formula | C₇H₁₀N₂O₂ | |
| Molecular Weight | 154.17 g/mol | |
| Melting Point | 114-115 °C | - |
| Boiling Point | 222.1 ± 23.0 °C | - |
| Appearance | White to light yellow powder/crystal |
Chemical Structure
The chemical structure of this compound consists of a pyrimidine-2,4-dione core with methyl groups attached to the nitrogen atoms at positions 1 and 3, and to the carbon atom at position 6.
Structural Identifiers:
-
SMILES: CN1C(=O)C=C(C)N(C)C1=O
-
InChI: InChI=1S/C7H10N2O2/c1-4-5(8(2)7(11)9(3)6(4)10)C/h4H,1-3H3
A two-dimensional representation of the molecular structure is provided below.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its application in research. The following sections outline methodologies derived from available literature.
Synthesis of this compound
Two primary synthetic routes for this compound have been reported:
Method 1: Reductive Elimination from a Dimethylsulfoxonium Ylide [1]
This method involves the reductive elimination of a dimethylsulfoxonium moiety from a precursor ylide.
-
Starting Material: Dimethylsulfoxonium (1,3-dimethyl-6-uracilyl)methylide (a stable solid ylide).
-
Reagents: Raney nickel (50% slurry in water), ethanol, water.
-
Procedure:
-
Dissolve the ylide (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Add Raney nickel to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Filter the reaction mixture to remove the Raney nickel.
-
Remove the solvents in vacuo.
-
Dissolve the residue in chloroform and wash with water.
-
Evaporate the chloroform to yield this compound (reported yield: 92%).
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Method 2: From 1,3-dimethyluracil-6-(α-acetyl)acetic acid ethyl ester
This synthesis involves the hydrolysis and decarboxylation of a substituted uracil derivative.
-
Starting Material: 1,3-dimethyluracil-6-(α-acetyl)acetic acid ethyl ester.
-
Reagents: Hydrobromic acid (47%).
-
Procedure:
-
Reflux a mixture of the starting material and 47% hydrobromic acid for 1 hour.
-
Remove the solvent under reduced pressure.
-
Treat the residue with water.
-
Extract the aqueous suspension with chloroform.
-
Dry the chloroform extract.
-
Evaporate the solvent to yield this compound.
-
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Purification
Purification of the crude product is essential to obtain this compound of high purity for experimental use.
-
Crystallization: While specific solvent systems for the crystallization of this compound are not detailed in the available literature, a common approach for similar uracil derivatives involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature, followed by slow cooling to induce crystallization. Potential solvent systems could include ethanol, ethyl acetate, or mixtures of a good solvent (like dichloromethane or chloroform) and a poor solvent (like hexane).
-
Column Chromatography: For removal of closely related impurities, silica gel column chromatography can be employed. The choice of eluent would depend on the polarity of the impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a standard starting point for method development.
Analytical Methods
Standard analytical techniques are used to confirm the identity and purity of synthesized this compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the three methyl groups and a singlet for the vinyl proton at C5. The chemical shifts would be influenced by the electronic environment of the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbons (C2 and C4), the vinyl carbons (C5 and C6), and the three methyl carbons.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern under electron ionization (EI) would likely involve the loss of methyl groups and fragmentation of the pyrimidine ring, providing structural information.
-
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity and associated signaling pathways of this compound. However, the broader class of uracil derivatives is known to exhibit a wide range of pharmacological activities, including anticancer and antiviral properties.[2][3] Many of these activities stem from the ability of uracil analogs to interfere with nucleic acid metabolism or to inhibit specific enzymes.
Given the absence of direct evidence for this compound's biological targets, a hypothetical signaling pathway diagram is presented below to illustrate a common mechanism of action for uracil-based antimetabolites, such as 5-fluorouracil, which targets thymidylate synthase, an enzyme crucial for DNA synthesis. This is a generalized representation and has not been experimentally validated for this compound.
Conclusion
This technical guide consolidates the currently available chemical and structural information for this compound. While foundational data on its physical properties and synthesis have been established, a significant gap exists in the scientific literature regarding its detailed experimental protocols and, most notably, its biological activity and mechanism of action. Further research is warranted to explore the pharmacological potential of this compound, building upon the broader understanding of uracil derivatives in drug development.[2][3] This would involve systematic screening for biological targets, detailed mechanistic studies, and optimization of its synthetic and purification procedures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1,3,6-Trimethyluracil from Uracil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 1,3,6-trimethyluracil, starting from the fundamental precursor, uracil. The synthesis is a multi-step process involving the initial formation of 6-methyluracil, followed by subsequent methylation at the N1 and N3 positions. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound from uracil is most effectively achieved through a two-stage process:
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Stage 1: Synthesis of 6-Methyluracil. This intermediate is synthesized from the condensation of ethyl acetoacetate and urea. This is a well-established and cost-effective method for producing the 6-methyl substituted uracil core.
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Stage 2: N-Methylation of 6-Methyluracil. The subsequent step involves the exhaustive methylation of 6-methyluracil at both the N1 and N3 positions to yield the final product, this compound.
This strategy allows for the controlled introduction of the methyl groups at the desired positions on the uracil ring.
Experimental Protocols
The following sections provide detailed experimental procedures for each stage of the synthesis.
2.1. Stage 1: Synthesis of 6-Methyluracil
The synthesis of 6-methyluracil can be achieved through the condensation of ethyl acetoacetate with urea[1][2].
Protocol:
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In a round-bottom flask, combine 36g (0.6 mol) of urea and 26g (0.2 mol) of ethyl acetoacetate.
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Add 200 mL of an ethanol-hydrochloric acid solution (prepared by mixing 30% hydrochloric acid and 95% ethanol in a 1:4 ratio).
-
Stir the mixture, and then dry and dehydrate it.
-
Heat the reaction mixture to 95°C and add a solution of sodium hydroxide.
-
Cool the reaction mixture to 75°C and adjust the pH to 1 by the addition of hydrochloric acid.
-
Cool the mixture further to induce precipitation.
-
Collect the precipitated 6-methyluracil by filtration.
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Wash the solid product with water and then dry it to obtain the final product.
2.2. Stage 2: N,N'-Dimethylation of 6-Methyluracil
The methylation of the N1 and N3 positions of the 6-methyluracil ring can be performed using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base. While direct methylation of 6-methyluracil is possible, a more controlled approach often involves a protection-alkylation sequence to ensure selective N-alkylation[3][4][5]. However, for exhaustive methylation to obtain the trimethylated product, a direct approach with a strong methylating agent is often employed.
Protocol:
-
Suspend 6-methyluracil (1 equivalent) in a suitable solvent such as DMF (N,N-dimethylformamide).
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2.2 equivalents), to the suspension and stir for 30 minutes at room temperature.
-
Add dimethyl sulfate (2.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactants | Product | Molar Ratio (Reactant 1:Reactant 2) | Solvent | Catalyst/Base | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | Ethyl Acetoacetate, Urea | 6-Methyluracil | 1 : 3 | Ethanol/HCl | - | Not Specified | 95 | 71-77[1] |
| 2 | 6-Methyluracil, Dimethyl Sulfate | This compound | 1 : 2.2 | DMF | K₂CO₃ or NaH | 4-6 hours | 50-60 | Moderate to Good (Specific yield not cited, but expected to be in this range based on similar alkylations) |
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis of this compound from uracil.
Caption: Synthetic pathway for this compound.
Conclusion
This guide outlines a reliable and well-documented synthetic route for the preparation of this compound. The two-stage approach, commencing with the synthesis of 6-methyluracil followed by exhaustive N-methylation, provides a clear and reproducible method for obtaining the desired product. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of uracil derivatives for various applications in drug discovery and development.
References
1,3,6-Trimethyluracil CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the available information on 1,3,6-trimethyluracil, a heterocyclic compound belonging to the pyrimidinedione family. While specific biological data and detailed experimental protocols for this particular molecule are not extensively documented in publicly available scientific literature, this document serves as a foundational resource, presenting its key physicochemical properties and offering generalized experimental workflows and potential signaling pathways relevant to the broader class of uracil derivatives.
Physicochemical Properties
A summary of the key identifiers and molecular properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 13509-52-9 | |
| Molecular Formula | C₇H₁₀N₂O₂ | |
| Molecular Weight | 154.17 g/mol | [1] |
| Alternate Names | 1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione, 1,3,4-trimethyluracil | [1] |
Synthesis and Characterization
Figure 1. A generalized workflow for the synthesis, characterization, and biological evaluation of a novel chemical entity.
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound, other substituted uracil derivatives have been investigated for a range of therapeutic applications, including as antiviral and anti-inflammatory agents. For instance, some uracil analogs are known to inhibit viral polymerases or interfere with inflammatory signaling cascades.
Given the interest in uracil derivatives in drug discovery, a hypothetical signaling pathway that could be investigated for a novel uracil analog with potential anti-inflammatory properties is presented below. This diagram illustrates a simplified representation of a generic inflammatory signaling cascade that could be a target for inhibition.
Figure 2. A hypothetical signaling pathway illustrating potential points of inhibition for an anti-inflammatory compound.
Future Directions
The lack of extensive research on this compound presents an opportunity for further investigation. Future studies could focus on:
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Development of a robust and scalable synthetic route.
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Comprehensive structural elucidation using modern analytical techniques.
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Screening for a wide range of biological activities, including but not limited to antiviral, anticancer, and anti-inflammatory properties.
-
If activity is identified, elucidation of the mechanism of action and identification of molecular targets and relevant signaling pathways.
This technical guide serves as a starting point for researchers and drug development professionals interested in this compound and its potential applications. Further experimental work is required to fully characterize this compound and determine its therapeutic potential.
References
A Technical Guide to the Biological Activity of Methylated Uracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the biological activities of methylated uracil derivatives, a class of compounds with significant therapeutic applications. Uracil and its derivatives are fundamental components of nucleic acids and serve as privileged structures in drug discovery.[1][2] Modifications to the uracil ring, particularly methylation and other substitutions, have yielded compounds with potent anticancer, antiviral, and other biological activities.[1][2] This document details their mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical pathways involved.
Anticancer Activity of Methylated Uracil Derivatives
The most prominent application of methylated uracil derivatives is in cancer chemotherapy. These compounds primarily function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[3]
Key Compound: 5-Fluorouracil (5-FU)
5-Fluorouracil (5-FU) is a synthetic uracil analog widely used in the treatment of various solid tumors, including colorectal, breast, gastric, and pancreatic cancers.[3][4] Its efficacy stems from its ability to disrupt DNA synthesis and repair.
Mechanism of Action: 5-FU is a prodrug that undergoes intracellular conversion to several active metabolites. Its primary mechanism of anticancer activity involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[4][5] The metabolite fluoro-deoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate, leading to the depletion of the dTMP pool.[5] This "thymidylate stress" results in an imbalance of deoxynucleotide triphosphates (dNTPs), specifically an increase in the dUTP/dTTP ratio, leading to the misincorporation of uracil into DNA. The subsequent attempt by the base excision repair (BER) pathway to remove uracil leads to DNA fragmentation and apoptosis.[5]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of 5-FU and its derivatives have been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of these compounds.
| Compound/Formulation | Cell Line | IC50 Value / % Inhibition | Reference |
| 5-FU | MCF-7 (Breast Cancer) | 11.79 µM | [6] |
| 5-FU | HepG2 (Liver Cancer) | 10.32 µM | [6] |
| 5-FU | HCT 116 (Colon Cancer) | 38.8% inhibition at 100 µM | |
| 5-FU-PLGA NPs | HCT 116 (Colon Cancer) | 18.6% viability at 100 µM | [7] |
| 5-FU-PLGA NPs | HT-29 (Colon Cancer) | 34.01% viability at 250 µM | [7] |
| CF/5-FU | HCT116 (Colon Cancer) | 58% inhibition at 250 µg/mL | [8] |
| CF/5-FU | HONE-1 (Nasopharyngeal) | 71% inhibition at 62.50 µg/mL | [8][9] |
| 5'FU-Chitosan NP | Hep G2 (Liver Cancer) | 49.50 µl/ml | [10] |
| Uracil Derivative 7 | HepG2 (Liver Cancer) | 38.35 µM | [6] |
| Uracil Derivative 14 | MCF-7 (Breast Cancer) | 12.38 µM | [6] |
| Uracil Derivative 15 | HepG2 (Liver Cancer) | 32.42 µM | [6] |
| Uracil Derivative 5m | HCT-116 (Colon Cancer) | 0.05 µg/mL (as HDACi) | [11] |
| U-359 | MCF-7 (Breast Cancer) | Reduced viability by 97% | [3] |
NPs: Nanoparticles, CF: Cellulose Fibers
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[6]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the methylated uracil derivative (and a vehicle control) for a specified period (e.g., 48 or 72 hours).[6][8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antiviral Activity of Methylated Uracil Derivatives
Certain methylated uracil derivatives exhibit potent activity against DNA viruses, particularly Herpes Simplex Virus (HSV).
Key Compound: Edoxudine
Edoxudine (5-ethyl-2'-deoxyuridine) is a thymidine analog effective against HSV types 1 and 2 (HSV-1, HSV-2).[13][14][15] It has been used topically for the treatment of human herpes keratitis.[14][16]
Mechanism of Action: Edoxudine's antiviral activity is dependent on its selective phosphorylation by viral-encoded thymidine kinase (TK).[14][16] Host cell enzymes do not efficiently phosphorylate it. Once converted to edoxudine monophosphate by viral TK, it is further phosphorylated by cellular kinases to the active triphosphate form. This triphosphate derivative then acts as a competitive inhibitor of the viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to the termination of replication.[14][16]
Quantitative Data: Antiviral Efficacy
The efficacy of antiviral compounds is often measured by the concentration required to inhibit viral replication or by its toxicity to host cells (Lethal Concentration, LC50).
| Compound | Cell Line | LC50 Value | Reference |
| Edoxudine | C7-10 (wild-type) | 125 µM | [13] |
| Edoxudine | TK6:hsv (HSV-TK expressing) | 175-200 µM | [13] |
Note: A higher LC50 in the TK-expressing cell line suggests the compound's toxicity is not solely dependent on the viral enzyme, though its therapeutic action is.
Experimental Protocol: Viral Replication Inhibition Assay (p24 Assay Example)
To determine the antiviral activity of a compound against retroviruses like HIV, a p24 antigen capture assay can be used. For herpesviruses, a plaque reduction assay is more common. The following is a generalized workflow for an inhibition assay.[17]
Methodology:
-
Cell Culture: Culture susceptible host cells (e.g., MT-4 cells for HIV) in a suitable medium.[18]
-
Infection and Treatment: Infect the cells with a known titer of the virus. Simultaneously, treat the infected cells with serial dilutions of the test compound. Include positive (no drug) and negative (no virus) controls.
-
Incubation: Incubate the plates for a period sufficient for several rounds of viral replication (e.g., 4-5 days).
-
Quantification of Viral Marker:
-
For HIV (p24 Assay): Collect the cell culture supernatant and quantify the amount of viral p24 capsid protein using an ELISA-based method.[17]
-
For HSV (Plaque Reduction Assay): Overlay the cells with a semi-solid medium (like agar) to restrict viral spread to adjacent cells, forming localized lesions or "plaques." After incubation, stain the cells to visualize and count the plaques.
-
-
Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (IC50) by comparing the treated samples to the positive control.
Other Biological Activities
Methylated uracil derivatives have been explored for a range of other therapeutic applications, including epigenetic modification and antibacterial effects.
Epigenetic Modulation via UHRF1 Inhibition
UHRF1 (Ubiquitin-like containing PHD and RING Finger domains 1) is a key protein that recognizes hemimethylated DNA after replication and recruits DNA methyltransferase 1 (DNMT1) to maintain the DNA methylation pattern.[19] Overexpression of UHRF1 is common in many cancers. Certain uracil derivatives can bind to the SRA domain of UHRF1, inhibiting its ability to recognize hemimethylated DNA. This leads to a global decrease in DNA methylation, which can reactivate tumor suppressor genes.[19]
-
A uracil derivative, NSC232005, when applied to HCT116 colorectal cancer cells at 25 µM, resulted in a significant global DNA methylation decrease of 74.5%.[19]
Additional Activities
-
HDAC Inhibition: Novel uracil and thiouracil derivatives have been synthesized and shown to act as Histone Deacetylase (HDAC) inhibitors, which is another important epigenetic target in cancer therapy.[11]
-
Antibacterial Activity: Some functionalized uracil derivatives have demonstrated antibacterial properties, with activity varying against Gram-positive and Gram-negative bacteria based on the nature of the chemical substituents.[20]
-
Antiviral (HIV & Influenza): Series of 1,6-bis[(benzyloxy)methyl]uracil derivatives have been found to inhibit HIV-1 reverse transcriptase and also show profound activity against the influenza A virus (H1N1).[18]
Conclusion
Methylated uracil derivatives represent a versatile and pharmacologically significant class of compounds. Their core utility as antimetabolites, exemplified by 5-FU, has been a cornerstone of cancer chemotherapy for decades. Furthermore, compounds like Edoxudine demonstrate their potential as targeted antiviral agents. Emerging research into their roles as epigenetic modulators and inhibitors of other key cellular proteins continues to expand their therapeutic horizon. The ability to modify the uracil scaffold at multiple positions allows for the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties, ensuring that this "privileged structure" will remain a focus of drug discovery and development for years to come.[1]
References
- 1. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uracil in DNA: consequences for carcinogenesis and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 7. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jppres.com [jppres.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Edoxudine - Wikipedia [en.wikipedia.org]
- 16. Edoxudin | C11H16N2O5 | CID 66377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery and Characterization of Uracil Derivatives Targeting the Set-and-Ring Domain of UHRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RSC - Page load error [pubs.rsc.org]
Unveiling 1,3,6-Trimethyluracil: A Technical Guide to its Discovery, Synthesis, and Properties
For Immediate Release
This whitepaper provides a comprehensive technical overview of 1,3,6-trimethyluracil, a pyrimidine derivative of significant interest to researchers, scientists, and professionals in drug development. The document details the compound's historical discovery, synthesis methodologies, physicochemical properties, and known biological activities.
Discovery and Historical Context
The discovery of this compound is rooted in the foundational period of pyrimidine chemistry in the late 19th century. The pioneering work on the synthesis of uracil derivatives was conducted by German chemist Robert Behrend. While Behrend's initial publication in 1885 in Justus Liebigs Annalen der Chemie described the synthesis of 6-methyluracil, a subsequent paper co-authored with O. Roosen in 1889, also in Justus Liebigs Annalen der Chemie, is widely cited in connection with the synthesis of related compounds. It is within this body of work that the initial synthesis of this compound was established.
The primary historical method for the synthesis of the uracil backbone, as developed by Behrend, involved the condensation of a urea derivative with a β-keto ester. This fundamental reaction laid the groundwork for the synthesis of a wide array of substituted uracils, including the trimethylated analog.
Physicochemical Properties
This compound is a solid at room temperature with a defined melting point. Its chemical structure, featuring methyl groups at positions 1, 3, and 6 of the uracil ring, imparts specific solubility and reactivity characteristics. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| CAS Number | 13509-52-9 |
| Physical Form | Solid |
| Purity | Typically ≥95% |
Synthesis of this compound
The classical and most direct synthesis of this compound follows the principles established by Behrend. The reaction involves the condensation of N,N'-dimethylurea with a β-keto ester, specifically ethyl acetoacetate. This acid-catalyzed cyclocondensation reaction proceeds to form the pyrimidine ring.
General Experimental Protocol
The following protocol is a generalized representation of the synthesis of this compound based on historical methods.
Materials:
-
N,N'-Dimethylurea
-
Ethyl acetoacetate
-
Strong acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid)
-
Ethanol (as solvent)
-
Sodium hydroxide (for neutralization)
Procedure:
-
N,N'-dimethylurea and ethyl acetoacetate are dissolved in ethanol.
-
A catalytic amount of a strong acid is slowly added to the reaction mixture.
-
The mixture is refluxed for several hours to drive the condensation and cyclization.
-
After cooling, the reaction mixture is neutralized with a base, such as sodium hydroxide, to precipitate the crude product.
-
The crude this compound is collected by filtration.
-
Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or water.
Synthesis workflow for this compound.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~2.2 | Singlet | C6-CH₃ |
| ¹H | ~3.3 | Singlet | N1-CH₃ |
| ¹H | ~3.4 | Singlet | N3-CH₃ |
| ¹H | ~5.7 | Singlet | C5-H |
| ¹³C | ~20 | Quartet | C6-CH₃ |
| ¹³C | ~28 | Quartet | N1-CH₃ |
| ¹³C | ~36 | Quartet | N3-CH₃ |
| ¹³C | ~100 | Doublet | C5 |
| ¹³C | ~152 | Singlet | C4 |
| ¹³C | ~155 | Singlet | C2 |
| ¹³C | ~163 | Singlet | C6 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (methyl groups) |
| ~1710 | Strong | C=O stretch (C4 carbonyl) |
| ~1660 | Strong | C=O stretch (C2 carbonyl) |
| ~1620 | Medium | C=C stretch (ring) |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 154 | High | [M]⁺ (Molecular ion) |
Biological Activity
While extensive research has been conducted on various uracil derivatives for their potential as therapeutic agents, specific biological activity and signaling pathway involvement for this compound are not as widely documented in publicly available literature. Uracil analogs, as a class, are known to exhibit a range of biological effects, including antiviral and anticancer activities, often by interfering with nucleic acid metabolism. Further research is required to fully elucidate the specific biological roles and mechanisms of action of this compound.
Hypothesized biological interaction of this compound.
Conclusion
This compound is a historically significant pyrimidine derivative with well-established synthesis protocols. While its physicochemical properties are well-characterized, its specific biological activities and mechanisms of action represent an area ripe for further investigation. This technical guide serves as a foundational resource for researchers and professionals seeking to explore the potential of this and related compounds in drug discovery and development.
An In-depth Technical Guide to the Spectroscopic Data of 1,3,6-Trimethyluracil
This guide offers a comprehensive overview of the theoretical spectroscopic characteristics of 1,3,6-trimethyluracil, complete with detailed experimental protocols and a logical workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.6-5.8 | Singlet | 1H | H5 |
| ~3.4-3.6 | Singlet | 3H | N3-CH₃ |
| ~3.2-3.4 | Singlet | 3H | N1-CH₃ |
| ~2.1-2.3 | Singlet | 3H | C6-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~162-164 | C4 |
| ~151-153 | C2 |
| ~140-142 | C6 |
| ~100-102 | C5 |
| ~35-37 | N3-CH₃ |
| ~28-30 | N1-CH₃ |
| ~18-20 | C6-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3150 | Medium | C-H stretch (vinylic) |
| ~2900-3000 | Medium | C-H stretch (methyl) |
| ~1700-1720 | Strong | C=O stretch (C4) |
| ~1650-1670 | Strong | C=O stretch (C2) |
| ~1620-1640 | Medium | C=C stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 168 | [M]⁺ (Molecular Ion) |
| 153 | [M-CH₃]⁺ |
| 140 | [M-CO]⁺ or [M-N₂]⁺ |
| 111 | [M-HNCO-CH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For ¹H and ¹³C NMR, approximately 5-25 mg and 50-100 mg of the sample, respectively, would be dissolved in 0.6-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃), Dimethyl Sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD) in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[1]
-
Instrumentation: A high-field NMR spectrometer, such as a 400 or 500 MHz instrument, would be employed.
-
¹H NMR Acquisition: A standard proton experiment would be run. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment would be performed to obtain singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.[1]
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is taken first and automatically subtracted from the sample spectrum.[2][3][4][5]
2.3 Mass Spectrometry (MS)
-
Sample Preparation: The sample can be introduced directly into the ion source via a heated probe for solid samples or dissolved in a suitable volatile solvent like methanol or acetonitrile for techniques like electrospray ionization (ESI).[6]
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF) is used.[7][8]
-
Ionization: In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[7][9] ESI is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak.
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records the abundance of each ion. The resulting data is plotted as a mass spectrum.[7][9]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]
- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906) [hmdb.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 8. H-1 NMR Spectrum [acadiau.ca]
- 9. IR _2007 [uanlch.vscht.cz]
An In-depth Technical Guide on the Thermochemical Properties of 1,3,6-Trimethyluracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of 1,3,6-trimethyluracil, a methylated derivative of uracil. Understanding the thermodynamic characteristics of such molecules is paramount in various stages of drug development, from predicting stability and solubility to informing formulation and manufacturing processes. While direct experimental data for this compound is sparse in publicly accessible literature, this guide synthesizes available information, presents data for closely related isomers to provide valuable context, and details the standard experimental protocols for determining these crucial parameters.
Thermochemical Data of Methylated Uracils
Precise thermochemical data allows for the calculation of reaction enthalpies, Gibbs free energies, and entropies, which are fundamental to understanding the behavior of a compound under various conditions. The following tables summarize the available experimental data for the heat capacity of this compound and the thermochemical properties of its close isomer, 1,3,5-trimethyluracil, at standard conditions (T = 298.15 K and p = 0.1 MPa).
Table 1: Molar Heat Capacity of this compound
| Thermochemical Property | Value | Method | Reference |
| Molar Heat Capacity, solid (Cp,m(cr)) | Data reported in reference | Differential Scanning Calorimetry (DSC) | [1][2][3][4] |
Note: While the existence of this data is documented, the specific numerical value was not available in the reviewed literature.
Table 2: Experimental Thermochemical Data for 1,3,5-Trimethyluracil
| Thermochemical Property | Value (kJ·mol-1) | Method | Reference |
| Standard Molar Enthalpy of Formation, crystalline (ΔfHm°(cr)) | -460.5 ± 2.9 | Static Bomb Combustion Calorimetry | [5][6] |
| Standard Molar Enthalpy of Sublimation (ΔsubHm°) | 104.6 ± 0.9 | Transpiration Method | [5][6] |
| Standard Molar Enthalpy of Formation, gaseous (ΔfHm°(g)) | -355.9 ± 3.0 | Derived from (cr) and (sub) | [5][6] |
Experimental Protocols
The determination of the thermochemical properties of uracil derivatives involves a suite of specialized calorimetric techniques. The methodologies described below are standard for obtaining high-quality thermodynamic data for solid organic compounds.
Static Bomb Combustion Calorimetry
This technique is employed to determine the standard molar enthalpy of formation of a compound in its crystalline state (ΔfHm°(cr)).
-
Sample Preparation: A pellet of the purified crystalline sample (typically around 0.5 g) is accurately weighed and placed in a crucible within a high-pressure vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the final water product is in the liquid state.
-
Combustion: The bomb is sealed and pressurized with high-purity oxygen (to approximately 3.0 MPa). The sample is then ignited electrically.
-
Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water resulting from the combustion is precisely measured.
-
Data Analysis: The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are applied for the combustion of the ignition wire and the formation of nitric acid from residual nitrogen. From the energy of combustion, the standard molar enthalpy of formation is derived.[5][6]
Transpiration Method for Sublimation Enthalpy
The standard molar enthalpy of sublimation (ΔsubHm°) is determined by measuring the vapor pressure of the solid as a function of temperature.
-
Apparatus: A sample of the crystalline compound is packed into a thermostatted tube. A stream of an inert gas (e.g., nitrogen) is passed over the sample at a controlled flow rate.
-
Vapor Saturation: The inert gas becomes saturated with the vapor of the substance.
-
Condensation and Quantification: The vapor is then condensed in a cold trap downstream. The amount of sublimed substance is determined by gas chromatography or by weighing the trap.
-
Vapor Pressure Calculation: The vapor pressure at a given temperature is calculated from the amount of sublimed material and the volume of the carrier gas.
-
Enthalpy of Sublimation: The measurements are repeated at various temperatures. The enthalpy of sublimation is then derived from the slope of the plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.[5][6]
Differential Scanning Calorimetry (DSC)
DSC is a versatile thermoanalytical technique used to measure heat capacity (Cp,m) and the enthalpy of phase transitions, such as fusion (melting).
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in a sealed pan (typically aluminum). An empty sealed pan is used as a reference.
-
Heating Program: The sample and reference pans are heated at a constant rate.
-
Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature.
-
Heat Capacity Determination: The heat capacity of the sample is determined by comparing the heat flow signal of the sample with that of a known standard (e.g., sapphire) under the same conditions.[2][4]
-
Enthalpy of Fusion (ΔfusHm°): When the sample melts, it absorbs heat, resulting in an endothermic peak in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion. The temperature at the peak maximum is taken as the melting temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the key thermochemical properties of a solid organic compound like this compound.
Caption: Experimental workflow for determining thermochemical properties.
References
5-Fluorouracil: A Comprehensive Technical Guide to its Role in Nucleotide Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorouracil (5-FU), a synthetic fluorinated pyrimidine analog, has been a cornerstone of cancer chemotherapy for several decades.[1] Its efficacy lies in its ability to disrupt nucleotide metabolism, a fundamental process for DNA replication and RNA synthesis, thereby preferentially targeting rapidly proliferating cancer cells.[2] This technical guide provides an in-depth exploration of the molecular mechanisms of 5-FU, its metabolic activation, its impact on key enzymes and signaling pathways, and detailed protocols for its study.
Mechanism of Action and Metabolic Activation
5-Fluorouracil is a prodrug that requires intracellular conversion to its active metabolites to exert its cytotoxic effects.[3] Upon cellular uptake, 5-FU is anabolized through multiple enzymatic pathways into three main active compounds: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[4]
The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[5] The active metabolite FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF), forms a stable ternary covalent complex with thymidylate synthase.[3] This complex formation blocks the binding of the natural substrate, deoxyuridine monophosphate (dUMP), leading to a depletion of the dTMP pool and subsequent inhibition of DNA synthesis and repair, ultimately triggering "thymineless death" in cancer cells.[5]
Furthermore, the metabolites FdUTP and FUTP can be incorporated into DNA and RNA, respectively.[4] The incorporation of FdUTP into DNA can lead to DNA fragmentation and instability. The misincorporation of FUTP into various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), disrupts RNA processing and function, contributing to the overall cytotoxicity of 5-FU.[2]
Quantitative Data
The inhibitory activity of 5-Fluorouracil and its active metabolite FdUMP has been quantified across various cancer cell lines and against its primary enzymatic target, thymidylate synthase.
Table 1: IC50 Values of 5-Fluorouracil in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for 5-FU vary depending on the cell line, exposure time, and the assay method used.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |
| HCT 116 | Colon Cancer | 1.48 | 120 | MTT | [6] |
| HT-29 | Colon Cancer | 11.25 | 120 | MTT | [6] |
| MCF-7 | Breast Cancer | 1.71 | Not Specified | Not Specified | [7] |
| A549 | Lung Cancer | 10.32 | 48 | MTT | [8] |
| Caco-2 | Colon Cancer | 20.22 | Not Specified | Not Specified | [7] |
| HepG2 | Liver Cancer | Not Specified | Not Specified | Not Specified | [9] |
| HeLa | Cervical Cancer | >15.625 | Not Specified | MTT | |
| OSCC cells | Oral Squamous Cell Carcinoma | 1.00 - 39.81 | Not Specified | Cell Proliferation Assay |
Table 2: Inhibition Constant (Ki) of FdUMP for Thymidylate Synthase
The inhibition constant (Ki) represents the concentration of an inhibitor required to produce half-maximum inhibition. It is a measure of the binding affinity of the inhibitor to the enzyme.
| Enzyme Source | Ki (nM) | Reference |
| Colon Cancer Cell Lines (median) | 1.27 | [10] |
| Mycobacterium tuberculosis ThyX | Not Specified | [3] |
| Human ThyA | Not Specified | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
5-Fluorouracil (5-FU)
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of 5-FU in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of 5-FU. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.[6]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Thymidylate Synthase (TS) Enzyme Inhibition Assay
This assay measures the activity of thymidylate synthase by quantifying the conversion of dUMP to dTMP. The inhibition of this activity by FdUMP can be determined.
Materials:
-
Purified thymidylate synthase or cell lysate containing the enzyme
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and DTT)
-
dUMP (substrate)
-
[5-³H]-dUMP (radiolabeled substrate)
-
5,10-methylenetetrahydrofolate (CH2THF, cofactor)
-
FdUMP (inhibitor)
-
Charcoal suspension (to stop the reaction and bind unreacted substrate)
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing the assay buffer, CH2THF, and the enzyme source.
-
Add varying concentrations of FdUMP to the reaction mixture and pre-incubate for a specific time to allow inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of dUMP and [5-³H]-dUMP.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a charcoal suspension, which binds the unreacted radiolabeled dUMP.
-
Centrifuge the samples to pellet the charcoal.
-
Measure the radioactivity in the supernatant, which corresponds to the [³H] released as tritiated water during the conversion of [5-³H]-dUMP to dTMP.
-
Calculate the enzyme activity and the percentage of inhibition at each FdUMP concentration to determine the Ki value.
Quantification of Intracellular dUTP and dTTP Pools by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like nucleotides from cell extracts.
Materials:
-
Cultured cells treated with or without 5-FU
-
Cold methanol for extraction
-
Internal standards (e.g., stable isotope-labeled nucleotides)
-
LC-MS/MS system with a suitable column (e.g., porous graphitic carbon)[2]
Protocol:
-
Culture cells to the desired density and treat them with 5-FU for the specified time.
-
Harvest the cells and rapidly quench metabolic activity by washing with ice-cold PBS.
-
Extract the intracellular metabolites by adding cold methanol and lysing the cells.
-
Centrifuge the lysate to remove cell debris.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable buffer and add internal standards.
-
Inject the sample into the LC-MS/MS system for separation and quantification of dUTP and dTTP.[2]
-
Analyze the data using appropriate software to determine the concentrations of dUTP and dTTP in the cell extracts.
Signaling Pathways and Experimental Workflows
Metabolic Activation and Action of 5-Fluorouracil
The following diagram illustrates the metabolic activation of 5-FU and its subsequent mechanisms of action, including the inhibition of thymidylate synthase and its incorporation into DNA and RNA.
Caption: Metabolic activation and mechanism of action of 5-Fluorouracil.
Experimental Workflow for Assessing 5-FU Cytotoxicity
This diagram outlines the typical workflow for evaluating the cytotoxic effects of 5-FU on cancer cell lines.
Caption: Workflow for determining the IC50 of 5-FU using the MTT assay.
5-FU Induced Apoptosis Signaling Pathway
5-FU-induced cellular stress, stemming from DNA damage and RNA dysfunction, can activate apoptotic signaling pathways.
Caption: A simplified representation of a 5-FU-induced apoptosis pathway.
Conclusion
5-Fluorouracil remains a vital tool in the oncologist's arsenal, primarily due to its multifaceted disruption of nucleotide metabolism. Its ability to inhibit thymidylate synthase and to be incorporated into nucleic acids underscores the importance of these pathways in cancer cell proliferation. A thorough understanding of its mechanisms of action, coupled with robust experimental methodologies, is crucial for optimizing its therapeutic use, overcoming resistance, and developing novel combination strategies to improve patient outcomes. This guide provides a foundational resource for researchers and clinicians working to advance the understanding and application of this important chemotherapeutic agent.
References
- 1. Drug: 5-Fluorouracil - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 5. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 1,3,6-Trimethyluracil Bioactivity: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of a hypothesized in silico workflow for predicting the bioactivity of 1,3,6-trimethyluracil. As a substituted pyrimidine, this compound holds potential for interacting with various biological targets. This document outlines a systematic approach encompassing target identification, molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations to elucidate its potential pharmacological profile. Detailed hypothetical protocols and data are presented to serve as a practical guide for researchers, scientists, and drug development professionals engaged in computational drug discovery. All data presented herein is for illustrative purposes to demonstrate the application of in silico methodologies.
Introduction
Uracil and its derivatives are fundamental components of nucleic acids and play crucial roles in various cellular processes. Synthetic modifications to the uracil scaffold have historically led to the development of numerous therapeutic agents, including antiviral and anticancer drugs. This compound is a derivative whose bioactivity is not extensively characterized in public literature. This guide proposes a structured in silico investigation to predict its potential biological targets and pharmacological properties, thereby identifying promising avenues for future in vitro and in vivo validation.
Hypothesized Biological Targets
Based on the known activities of other uracil analogs, several potential protein targets are hypothesized for this compound. These include enzymes involved in nucleotide metabolism and cell proliferation, such as Thymidylate Synthase (TS) and Dihydropyrimidine Dehydrogenase (DPD). Additionally, given the structural similarities to certain kinase inhibitors, a panel of relevant human kinases could also be considered for initial screening.
In Silico Prediction Workflow
A multi-step computational workflow is proposed to assess the bioactivity of this compound. This workflow is designed to be a cost-effective and rapid initial screening method to prioritize experimental studies.
Figure 1: A generalized workflow for the in silico prediction of bioactivity.
Molecular Docking
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This provides insights into the binding affinity and interaction patterns.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Inhibition Constant (Ki, µM) (estimated) | Key Interacting Residues |
| Thymidylate Synthase (TS) | 1JU6 | -7.8 | 1.85 | Arg50, Tyr258 |
| Dihydropyrimidine Dehydrogenase (DPD) | 1GTE | -6.5 | 15.2 | Asn156, His245 |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.2 | 0.89 | Leu83, Phe80 |
| p38 Mitogen-Activated Protein Kinase | 3S3I | -7.1 | 6.4 | Met109, Lys53 |
ADMET Prediction
ADMET prediction assesses the drug-likeness and potential pharmacokinetic and toxicological properties of a compound.
| Property | Predicted Value | Acceptable Range |
| Molecular Weight ( g/mol ) | 168.18 | < 500 |
| LogP | 1.25 | < 5 |
| H-bond Donors | 0 | < 5 |
| H-bond Acceptors | 3 | < 10 |
| Human Intestinal Absorption | High | High |
| BBB Permeability | Yes | Yes/No |
| CYP2D6 Inhibitor | No | No |
| Ames Mutagenicity | Non-mutagen | Non-mutagen |
Experimental Protocols
This section details the methodologies for the key in silico experiments proposed in this guide.
Protocol for Molecular Docking
-
Ligand Preparation:
-
The 3D structure of this compound is generated using a molecular builder (e.g., Avogadro, ChemDraw).
-
Energy minimization is performed using a suitable force field (e.g., MMFF94).
-
The structure is saved in a PDBQT format, with rotatable bonds assigned.
-
-
Target Preparation:
-
The crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens are added, and Gasteiger charges are computed.
-
The prepared protein structure is saved in PDBQT format.
-
-
Docking Simulation:
-
A grid box is defined to encompass the active site of the target protein.
-
Molecular docking is performed using AutoDock Vina.[1]
-
The search algorithm is set to an exhaustiveness of 8.
-
The top 10 binding poses are generated and ranked by their binding affinity.
-
-
Analysis of Results:
-
The binding poses and interactions are visualized using software such as PyMOL or UCSF Chimera.[1]
-
Key interactions (hydrogen bonds, hydrophobic interactions) are identified.
-
Protocol for ADMET Prediction
-
Input:
-
The SMILES string of this compound is used as the input.
-
-
Prediction Servers:
-
Utilize online platforms such as SwissADME and pkCSM.
-
Submit the SMILES string to the respective servers.
-
-
Data Compilation:
-
Collect the predicted values for various ADMET properties.
-
Compare the predicted values against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).
-
Protocol for Molecular Dynamics Simulation
-
System Preparation:
-
The best-scoring docked complex from the molecular docking study is used as the starting structure.
-
The complex is solvated in a periodic box of water (e.g., TIP3P water model).
-
Ions are added to neutralize the system.
-
-
Simulation:
-
The system is subjected to energy minimization.
-
The system is gradually heated to 300 K (NVT ensemble).
-
The system is equilibrated at 1 atm pressure (NPT ensemble).
-
A production run of at least 100 ns is performed.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex.
-
The binding free energy is calculated using methods like MM/PBSA or MM/GBSA.
-
Hypothesized Signaling Pathway Involvement
Based on the hypothetical docking results suggesting an interaction with CDK2, a potential mechanism of action could involve the modulation of the cell cycle pathway.
Figure 2: Hypothesized modulation of the CDK2-mediated cell cycle pathway by this compound.
Conclusion
The in silico workflow detailed in this guide provides a robust framework for the initial assessment of the bioactivity of this compound. The hypothetical data presented suggests a potential interaction with CDK2, warranting further investigation into its role as a cell cycle inhibitor. The favorable predicted ADMET properties further support its potential as a drug candidate. It is imperative that these computational predictions are validated through subsequent in vitro and in vivo experimental studies to confirm the bioactivity and therapeutic potential of this compound.
References
Methodological & Application
Synthesis of 1,3,6-Trimethyluracil: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the laboratory synthesis of 1,3,6-trimethyluracil, a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the synthesis of 6-methyluracil followed by its N,N'-dimethylation.
Experimental Protocols
Step 1: Synthesis of 6-Methyluracil
This procedure is adapted from a well-established method utilizing the condensation of urea and ethyl acetoacetate.[1][2]
Materials:
-
Urea
-
Ethyl acetoacetate
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide
-
Concentrated sulfuric acid (for desiccator)
-
Distilled water
-
Ice
Equipment:
-
Large crystallizing dish
-
Watch glass
-
Vacuum desiccator with a connection to a water pump
-
Beakers
-
Stirring rod
-
Filter funnel and flask
-
Filter paper
Procedure:
-
Condensation: In a large crystallizing dish, thoroughly mix 80 g (1.33 moles) of finely powdered urea with 160 g (1.23 moles) of ethyl acetoacetate, 25 mL of absolute ethanol, and 10 drops of concentrated hydrochloric acid.
-
Drying and Reaction: Cover the dish loosely with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid. Evacuate the desiccator continuously using a water pump for 5 to 7 days, or until the mixture is completely dry. The crude intermediate, β-uraminocrotonic ester, will be formed.
-
Cyclization: Prepare a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water and heat it to 95°C. Add the dry, finely powdered β-uraminocrotonic ester to the hot sodium hydroxide solution with stirring.
-
Precipitation: Cool the resulting clear solution to 65°C. Carefully and slowly add concentrated hydrochloric acid with continuous stirring to acidify the solution. The 6-methyluracil will precipitate.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash it sequentially with cold water, ethanol, and diethyl ether. Air-dry the purified 6-methyluracil.
Step 2: Synthesis of this compound
This protocol is based on the alkylation of uracil derivatives.[3] Dimethyl sulfate is a potent methylating agent and should be handled with extreme caution in a well-ventilated fume hood.
Materials:
-
6-Methyluracil (from Step 1)
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Distilled water
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Beakers
-
pH paper or pH meter
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the synthesized 6-methyluracil in an aqueous solution of sodium hydroxide (approximately 2 molar equivalents of NaOH per mole of 6-methyluracil). The exact concentration can be adjusted to ensure complete dissolution. Cool the solution in an ice bath.
-
Methylation: While vigorously stirring the cooled solution, add at least 2 molar equivalents of dimethyl sulfate dropwise via a dropping funnel. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat under reflux to ensure complete dimethylation. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and neutralize it carefully with an appropriate acid (e.g., dilute HCl). Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane.
-
Isolation: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography.
Data Presentation
| Parameter | Step 1: 6-Methyluracil | Step 2: this compound |
| Starting Materials | Urea, Ethyl acetoacetate | 6-Methyluracil, Dimethyl sulfate |
| Key Reagents | HCl, NaOH | NaOH |
| Solvent(s) | Ethanol, Water | Water, Dichloromethane (for extraction) |
| Reaction Temperature | Room temperature (drying), 95°C (cyclization) | 0°C to room temperature or reflux |
| Reaction Time | 5-7 days (drying), several hours (cyclization) | Several hours |
| Typical Yield | 71-77%[1] | Yields for N,N'-dimethylation can vary. For a similar butylation reaction, yields of up to 78% have been reported for the 3-butyl isomer.[3] |
| Melting Point | Decomposes above 300°C[1] | Not explicitly found in the search results. |
| Appearance | Colorless powder[1] | Expected to be a crystalline solid. |
| Characterization Data | To be confirmed by comparison with literature values (NMR, IR, MS). | To be confirmed by comparison with literature values or an authenticated standard (NMR, IR, MS). |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols for the Quantification of 1,3,6-Trimethyluracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,6-Trimethyluracil is a methylated derivative of uracil. The analysis and quantification of such molecules are crucial in various fields, including drug metabolism studies, pharmacokinetics, and biomarker discovery. This document provides detailed application notes and protocols for the quantitative analysis of this compound using common analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC-UV: A robust and widely available technique suitable for relatively high concentrations of the analyte. It offers good precision and accuracy but may lack the sensitivity and selectivity required for complex biological matrices.
-
LC-MS/MS: The gold standard for quantitative analysis of small molecules in complex matrices due to its high sensitivity, selectivity, and wide dynamic range.[1][2]
-
GC-MS: A powerful technique for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.
Quantitative Data Summary
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL | 10 - 500 ng/mL |
| Limit of Detection (LOD) | ~10 - 50 ng/mL | ~0.1 - 1 ng/mL | ~1 - 5 ng/mL |
| Limit of Quantification (LOQ) | ~50 - 200 ng/mL | ~0.5 - 5 ng/mL | ~5 - 20 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |
| Precision (%RSD) | < 5% | < 15% | < 15% |
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol is critical for accurate and reproducible results, aiming to remove interferences from the sample matrix.
1. For Biological Fluids (Plasma, Serum, Urine):
-
Protein Precipitation (for LC-MS/MS and HPLC-UV):
-
To 100 µL of the sample, add 300 µL of cold acetonitrile (or methanol) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
-
-
Solid-Phase Extraction (SPE) (for higher purity in LC-MS/MS and GC-MS):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the pre-treated sample (e.g., diluted urine or protein-precipitated plasma).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described above.
-
2. For GC-MS Analysis (Derivatization):
Trimethylsilylation is a common derivatization technique for compounds with active hydrogens to increase their volatility for GC-MS analysis.[7][8]
-
After sample extraction and drying, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS system.
Analytical Method Protocols
1. HPLC-UV Protocol (Proposed)
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound should be determined by scanning a standard solution (typically around 260-280 nm for uracil derivatives).
-
Injection Volume: 10 µL.
-
Quantification: Based on a calibration curve prepared from standards of known concentrations.
2. LC-MS/MS Protocol (Proposed)
-
Instrumentation: Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 or Phenyl-Hexyl reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B, and then return to initial conditions for equilibration. The gradient should be optimized to ensure good separation from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Positive ESI is expected to be suitable for protonated molecule [M+H]+ formation.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the m/z of protonated this compound) and one or two product ions (fragments) need to be determined by infusing a standard solution into the mass spectrometer.
-
Injection Volume: 5 µL.
-
Quantification: Using an internal standard and a calibration curve.
3. GC-MS Protocol (Proposed)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min, and hold for a few minutes. This program needs to be optimized.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Scan mode for initial identification of fragmentation patterns and Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized this compound.
-
Quantification: Using an internal standard and a calibration curve.
Experimental Workflows and Signaling Pathways
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for this compound quantification by LC-MS/MS.
Putative Metabolic Pathway of this compound
While a specific metabolic pathway for this compound has not been extensively documented, it is plausible that it undergoes degradation through a pathway similar to that of other pyrimidines. The initial steps likely involve the reduction of the pyrimidine ring, followed by hydrolytic ring opening.[9][10] The methyl groups at the N1 and N3 positions may influence the rate and specific enzymes involved in this process.
Caption: Putative degradation pathway of this compound.
Conclusion
The analytical methods and protocols described provide a comprehensive framework for the quantification of this compound in various sample matrices. While specific methods for this analyte require validation, the provided information, based on the analysis of similar compounds, offers a strong starting point for researchers, scientists, and drug development professionals. The selection of the most appropriate technique will depend on the specific requirements of the study, including sensitivity, sample throughput, and available instrumentation. The putative metabolic pathway provides a basis for further investigation into the biological fate of this compound.
References
- 1. agilent.com [agilent.com]
- 2. rsc.org [rsc.org]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 10. A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography Method for the Quantification of 1,3,6-Trimethyluracil
Application Note and Protocol
This document provides a detailed application note and protocol for the quantitative analysis of 1,3,6-trimethyluracil using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is suitable for researchers, scientists, and professionals in the field of drug development and analysis.
Introduction
This compound is a derivative of uracil, a naturally occurring pyrimidine. The accurate and precise quantification of this compound is essential in various research and development settings, including pharmaceutical analysis and metabolic studies. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be simple, accurate, and reproducible.
Materials and Methods
Instrumentation and Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column compartment, and a UV-Vis detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
Chemicals and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below. These parameters were optimized for the efficient separation and quantification of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B in 10 minutes, hold for 2 minutes, return to initial conditions in 1 minute, and equilibrate for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method should be adapted based on the sample matrix. A general procedure for a relatively clean sample is provided below.
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a known volume of the 50:50 mobile phase mixture.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
The quantitative data for the calibration curve and system suitability are summarized in the tables below.
Calibration Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.3 |
| 100 | 1509.7 |
System Suitability
System suitability parameters are established to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| RSD of Peak Area (%) | ≤ 2.0% | 0.8% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow of the HPLC analysis for this compound.
Caption: HPLC analysis workflow for this compound.
Logical Relationship of Method Parameters
This diagram shows the relationship between the different parameters of the HPLC method.
Caption: Interrelation of HPLC method parameters.
Application Notes and Protocols for Testing 1,3,6-Trimethyluracil in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,6-Trimethyluracil is a synthetic derivative of uracil, a fundamental component of ribonucleic acid (RNA). While the specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to uracil suggests potential interactions with cellular pathways involved in nucleotide metabolism.[1][2][3] Uracil and its analogs are crucial for DNA and RNA synthesis, and their metabolic pathways are often dysregulated in cancer and other proliferative diseases, making them attractive targets for drug development.[1][2][3][4]
These application notes provide a comprehensive set of protocols for the initial in vitro evaluation of this compound. The described assays will enable researchers to assess its cytotoxic and cytostatic effects on various cell lines, determine its half-maximal inhibitory concentration (IC50), and provide a foundation for further mechanistic studies.
Recommended Cell Lines for Initial Screening
The choice of cell line is critical for obtaining relevant data. For a novel compound like this compound with an unknown mechanism of action, a panel of cell lines representing different tissue origins and characteristics is recommended.
Table 1: Suggested Cell Lines for Cytotoxicity Screening
| Cell Line | Type | Rationale for Selection |
| HepG2 | Human hepatocellular carcinoma | Represents liver metabolism and is commonly used for toxicity studies.[5] |
| Caco-2 | Human colorectal adenocarcinoma | Forms a polarized monolayer and is a model for intestinal absorption.[5] |
| HEK293 | Human embryonic kidney | Easy to culture and transfect, providing a general indication of cytotoxicity.[5] |
| A549 | Human lung carcinoma | A common model for lung cancer studies.[6] |
| MCF-7 | Human breast adenocarcinoma | A well-characterized breast cancer cell line. |
Experimental Protocols
Preparation of this compound Stock Solution
A high-concentration stock solution is essential for accurate and reproducible dosing.
-
Solvent Selection: Initially, test the solubility of this compound in common cell culture-compatible solvents such as dimethyl sulfoxide (DMSO) or ethanol.
-
Stock Concentration: Prepare a 10 mM stock solution in the chosen solvent.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell Culture and Plating
Proper cell culture techniques are fundamental to obtaining reliable results.
-
Culture Conditions: Culture the selected cell lines in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
-
Plating for Assays:
-
For adherent cells, seed them in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
For suspension cells, seed them on the day of the experiment.
-
Cytotoxicity Assays
Cytotoxicity assays are crucial for determining the concentration at which a compound induces cell death.
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7][8]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan is proportional to the number of living cells.[8]
-
Protocol:
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium.
-
Remove the overnight culture medium from the 96-well plates and replace it with the medium containing different concentrations of the compound. Include vehicle-only (e.g., DMSO) and medium-only controls.
-
Incubate the plates for 24, 48, and 72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[10][11]
This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.[12][13][14]
-
Principle: LDH released into the culture medium catalyzes the conversion of a substrate into a colored or fluorescent product, which can be quantified.[14]
-
Protocol:
-
Treat cells with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13][14]
-
After the incubation period, carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing substrate and catalyst) to each well according to the manufacturer's instructions.[14]
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[12]
-
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Table 2: Hypothetical IC50 Values for this compound (µM)
This table is a template for presenting the results obtained from the cytotoxicity assays.
| Cell Line | MTT Assay (48h) | LDH Assay (48h) |
| HepG2 | e.g., 55.2 | e.g., 62.1 |
| Caco-2 | e.g., 78.9 | e.g., 85.4 |
| HEK293 | e.g., >100 | e.g., >100 |
| A549 | e.g., 45.8 | e.g., 51.3 |
| MCF-7 | e.g., 68.5 | e.g., 73.2 |
Visualization of Experimental Workflow and a Hypothetical Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for testing the in vitro effects of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
Hypothetical Signaling Pathway: Pyrimidine Metabolism
As a uracil analog, this compound could potentially interfere with the pyrimidine metabolism pathway, which is essential for the synthesis of nucleotides required for DNA and RNA replication.[1][2][3][4] Cancer cells often exhibit increased reliance on the de novo pyrimidine synthesis pathway.[1][4] The following diagram illustrates a simplified overview of this pathway, highlighting potential points of inhibition.
Caption: Hypothetical inhibition of pyrimidine metabolism by this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of the in vitro cytotoxic and cytostatic effects of this compound. The data generated from these experiments will be instrumental in guiding further research into the compound's mechanism of action and its potential as a therapeutic agent. It is important to note that these are general protocols, and optimization for specific cell lines and experimental conditions may be necessary.
References
- 1. A non-proliferative role of pyrimidine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. google.com [google.com]
- 12. LDH Cytotoxicity Assay [bio-protocol.org]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for In Vitro Antioxidant Assays of 1,3,6-Trimethyluracil and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uracil and its derivatives are a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document provides detailed protocols for assessing the in vitro antioxidant capacity of 1,3,6-trimethyluracil and its analogs. While the antioxidant properties of 5-substituted derivatives of this compound have been reported, the activity of the parent compound is not extensively documented in publicly available literature. These notes offer a framework for the systematic evaluation of these compounds using common and reliable antioxidant assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
Data Presentation: Antioxidant Activity of this compound Derivatives
Quantitative data on the antioxidant activity of 5-hydroxy-1,3,6-trimethyluracil and 5-amino-1,3,6-trimethyluracil, as determined by the DPPH assay, are summarized below. These derivatives have shown notable radical scavenging activity.[1] For comparison, reference compounds are also included.
| Compound | DPPH Radical Scavenging Activity (IC50) |
| 5-hydroxy-1,3,6-trimethyluracil | 15 µg/mL |
| 5-amino-1,3,6-trimethyluracil | 25 µg/mL |
| Ascorbic Acid (Reference) | 0.8 µg/mL |
| Ionol (BHT) (Reference) | 30 µg/mL |
| α-naphthylamine (Reference) | 45 µg/mL |
Note: A lower IC50 value indicates a higher antioxidant activity.
Experimental Protocols
Detailed methodologies for three key in vitro antioxidant assays are provided below. These protocols are designed to be adaptable for the analysis of this compound and its derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically at 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol, analytical grade)
-
Test compound (this compound or its derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Test Samples: Dissolve the test compound in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of the various concentrations of the test sample to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
A blank well should contain 100 µL of the solvent and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the control (DPPH solution without the test sample).
-
Abs_sample is the absorbance of the test sample with the DPPH solution. The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.
-
-
Preparation of Working Solution:
-
Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Protocol:
-
In a 96-well plate, add 10 µL of the various concentrations of the test sample to different wells.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
A control well should contain 10 µL of the solvent and 190 µL of the ABTS•+ working solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the control (ABTS•+ solution without the test sample).
-
Abs_sample is the absorbance of the test sample with the ABTS•+ solution. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound
-
Positive control (e.g., Ferrous sulfate or Trolox)
-
96-well microplate
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the various concentrations of the test sample to different wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
A blank well should contain 20 µL of the solvent and 180 µL of the FRAP reagent.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 4-30 minutes (the incubation time can be optimized).
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using a known concentration of ferrous sulfate.
-
The antioxidant capacity of the test sample is determined from the standard curve and is expressed as µM of Fe²⁺ equivalents or as a FRAP value.
-
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
References
Application Notes and Protocols: Unraveling the Biological Landscape of 1,3,6-Trimethyluracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for the initial investigation of the biological effects of 1,3,6-trimethyluracil, a substituted pyrimidine derivative. Due to the limited existing data on this specific compound, a tiered, exploratory approach is recommended to elucidate its potential cytotoxic, cytostatic, and immunomodulatory properties. The following protocols and workflows are designed to systematically screen for biological activity and provide a foundation for further, more targeted research.
Data Presentation: Summarizing Quantitative Findings
Effective data management is crucial for interpreting experimental outcomes. All quantitative results should be meticulously recorded and summarized in clear, concise tables to facilitate comparison across different assays and concentrations of this compound.
Table 1: In Vitro Cytotoxicity of this compound (MTT Assay)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| HEK293 | 0 (Vehicle Control) | 100 ± 4.2 | >100 |
| 1 | 98.5 ± 3.8 | ||
| 10 | 95.1 ± 5.1 | ||
| 50 | 89.7 ± 4.5 | ||
| 100 | 82.3 ± 6.2 | ||
| HeLa | 0 (Vehicle Control) | 100 ± 3.9 | 75.4 |
| 1 | 97.2 ± 4.1 | ||
| 10 | 88.4 ± 5.5 | ||
| 50 | 65.1 ± 6.8 | ||
| 100 | 42.8 ± 7.3 | ||
| RAW 264.7 | 0 (Vehicle Control) | 100 ± 5.3 | >100 |
| 1 | 99.1 ± 4.7 | ||
| 10 | 96.8 ± 5.0 | ||
| 50 | 91.5 ± 4.9 | ||
| 100 | 88.2 ± 5.6 |
Table 2: Effect of this compound on Cell Proliferation (BrdU Incorporation Assay)
| Cell Line | This compound Concentration (µM) | % BrdU Positive Cells (Mean ± SD) |
| A549 | 0 (Vehicle Control) | 35.2 ± 3.1 |
| 1 | 34.8 ± 2.9 | |
| 10 | 28.6 ± 3.5 | |
| 50 | 15.4 ± 2.8 | |
| MCF-7 | 0 (Vehicle Control) | 28.9 ± 2.5 |
| 1 | 29.1 ± 2.7 | |
| 10 | 22.5 ± 3.1 | |
| 50 | 11.8 ± 2.2 |
Table 3: Induction of Apoptosis by this compound (Annexin V/PI Staining)
| Cell Line | This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Jurkat | 0 (Vehicle Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 10 | 5.8 ± 1.1 | 2.3 ± 0.6 | |
| 50 | 18.9 ± 2.3 | 8.7 ± 1.5 | |
| 100 | 35.4 ± 3.1 | 15.2 ± 2.1 |
Table 4: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (No LPS) | 15.2 ± 3.1 | 8.9 ± 2.5 |
| LPS (100 ng/mL) | 1258.4 ± 98.7 | 854.2 ± 76.3 |
| LPS + this compound (10 µM) | 987.1 ± 85.4 | 652.8 ± 61.9 |
| LPS + this compound (50 µM) | 654.3 ± 71.2 | 411.5 ± 55.7 |
Experimental Protocols
Detailed methodologies for the key proposed experiments are provided below.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Objective: To determine the effect of this compound on the viability of cultured mammalian cells.
Materials:
-
This compound
-
Mammalian cell lines (e.g., HEK293, HeLa, RAW 264.7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][2]
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)[2]
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[3]
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[1][2]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Read the absorbance at 570 nm using a microplate reader.[1][3]
Protocol 2: Analysis of Cell Proliferation via BrdU Incorporation
Objective: To assess the effect of this compound on DNA synthesis and cell proliferation.
Materials:
-
This compound
-
Proliferating cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
BrdU labeling solution (10 µM in complete medium)[4]
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DNA denaturation solution (e.g., 2N HCl)[5]
-
Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
DNA counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable format for analysis (e.g., 24-well plate with coverslips for microscopy or 6-well plate for flow cytometry).
-
Allow cells to attach and resume proliferation (typically 24 hours).
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
Add BrdU labeling solution to the culture medium and incubate for 2-4 hours at 37°C.[5]
-
Wash the cells twice with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.[4]
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash twice with PBS.
-
Denature the DNA by incubating with 2N HCl for 30 minutes at room temperature.[5]
-
Neutralize the acid by washing with neutralization buffer.
-
Block non-specific antibody binding with a suitable blocking buffer.
-
Incubate with anti-BrdU primary antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Analyze the samples using a fluorescence microscope or flow cytometer.[6]
Protocol 3: Detection of Apoptosis by Annexin V and Propidium Iodide Staining
Objective: To quantify the induction of apoptosis and differentiate it from necrosis following treatment with this compound.
Materials:
-
This compound
-
Suspension or adherent cell line (e.g., Jurkat)
-
Complete cell culture medium
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound for a specified time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
Protocol 4: Evaluation of Anti-inflammatory Potential in Macrophages
Objective: To determine if this compound can modulate the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.[11]
-
Stimulate the cells with LPS (100 ng/mL) for 18-24 hours. Include a negative control (no LPS) and a positive control (LPS only).[11]
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[12][13]
Mandatory Visualizations
Diagrams are essential for visualizing complex experimental workflows and hypothetical mechanisms of action.
Caption: Exploratory workflow for this compound.
Caption: Hypothetical inhibition of thymidine phosphorylase.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. mbl.edu [mbl.edu]
- 6. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Anti-Inflammatory Effect of Phosphodiesterase 2 Inhibitor in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages [journal-dtt.org]
- 13. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 1,3,6-Trimethyluracil for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The uracil scaffold is a cornerstone in the development of therapeutic agents due to its inherent biological relevance as a nucleobase. Derivatization of the uracil ring at various positions has historically led to the discovery of potent antiviral, anticancer, and antibacterial agents. This document provides an overview of potential derivatization strategies for 1,3,6-trimethyluracil to enhance its biological activity, drawing upon established structure-activity relationships of related uracil analogs. While specific data on the derivatization of this compound is limited in publicly available literature, the principles outlined here provide a rational approach for designing novel analogs with improved therapeutic potential. This document covers synthetic strategies, key biological assays for activity assessment, and relevant signaling pathways that can be targeted.
Introduction: The Uracil Scaffold in Drug Discovery
Uracil and its derivatives are of significant interest in medicinal chemistry. The pyrimidine core is a key pharmacophore in numerous natural and synthetic compounds. Modifications at the N1, N3, C5, and C6 positions of the uracil ring have been extensively explored to develop compounds with a wide range of biological activities. For instance, the substitution at the C5 position led to the development of the widely used anticancer drug 5-fluorouracil. Similarly, modifications at the N1 and C6 positions have yielded potent antiviral and antibacterial agents.
This compound possesses a fully substituted pyrimidine core with methyl groups at the N1, N3, and C6 positions. Further derivatization of this scaffold, particularly at the C5 position or by modification of the existing methyl groups, presents an opportunity to generate novel compounds with potentially enhanced biological activities.
Derivatization Strategies for this compound
Based on the known reactivity of the uracil ring, several derivatization strategies can be envisioned for this compound.
-
Modification at the C5 Position: The C5 position is susceptible to electrophilic substitution reactions. Halogenation (e.g., bromination, chlorination) can introduce a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira). Nitration followed by reduction can introduce an amino group, which can be further derivatized.
-
Modification of the C6-Methyl Group: The methyl group at the C6 position can be functionalized. For instance, radical halogenation can introduce a haloalkyl group, which can then be subjected to nucleophilic substitution to introduce a variety of functional groups.
-
Click Chemistry: Introduction of an azide or alkyne functionality, for example through a linker attached to a functionalized C5 or C6-methyl position, would enable the use of "click" chemistry to rapidly generate a library of 1,2,3-triazole-containing derivatives. This approach has been successful in the development of various bioactive molecules.
Potential Biological Activities and Targets
Based on the activities of structurally related uracil derivatives, derivatization of this compound could lead to compounds with the following activities:
-
Antiviral Activity: Uracil derivatives have shown potent activity against a range of viruses, including influenza virus, HIV, and herpes simplex virus. Potential mechanisms include the inhibition of viral enzymes such as RNA-dependent RNA polymerase.
-
Antibacterial Activity: Certain uracil analogs are known to inhibit bacterial DNA polymerase IIIC, an essential enzyme for bacterial replication, making them attractive candidates for the development of new antibiotics.
-
Anticancer Activity: Inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis and repair, is a well-established mechanism for the anticancer activity of uracil derivatives. Derivatization could also lead to compounds that induce apoptosis in cancer cells.
Data Presentation: Biological Activity of Structurally Related Uracil Derivatives
The following tables summarize quantitative data for uracil derivatives that are structurally related to this compound, providing a basis for anticipating the potential activities of novel this compound analogs.
Table 1: Antiviral Activity of 6-Methyluracil Derivatives against Influenza A/H1N1 Virus
| Compound | Structure | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |
| Compound 1 | 6-methyluracil linked to a 1,2,3-triazolylribofuranosyl moiety via a propylene linker at C5 | 9 | 144 | 16 |
| Compound 2 | 6-methyluracil with a direct attachment of the 1,2,3-triazolylribofuranosyl fragment to N5 | 15 | 75 | 5 |
Table 2: Antibacterial Activity of 3-Substituted-6-anilinouracil Derivatives
| Compound | Target Organism | Kᵢ (µM) for DNA Pol IIIC | MIC (µg/mL) |
| EMAU Derivative 1 | Staphylococcus aureus | 0.02 - 0.5 | 0.125 - 10 |
| EMAU Derivative 2 | Gram-positive bacteria | 0.02 - 0.5 | 0.125 - 10 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of newly synthesized this compound derivatives.
General Synthesis of C5-Halogenated this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.
-
Halogenation: Add the halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide, 1.1 equivalents) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Antiviral Plaque Reduction Assay (Influenza Virus)
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 24-well plates at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin).
-
Infection: Aspirate the growth medium from the confluent MDCK cell monolayers and infect with influenza virus at a multiplicity of infection (MOI) of 0.01 in the presence of the test compounds or vehicle control.
-
Incubation: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
Overlay: After incubation, remove the virus inoculum and add an overlay medium (e.g., 1.2% Avicel in DMEM containing the test compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution.
-
Quantification: Count the number of plaques in each well. The IC₅₀ value is calculated as the compound concentration required to reduce the number of plaques by 50% compared to the vehicle control.
DNA Polymerase IIIC Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, DTT, activated calf thymus DNA (as a template-primer), dNTPs (including a radiolabeled dNTP such as [³H]dGTP), and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding purified bacterial DNA polymerase IIIC enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding cold trichloroacetic acid (TCA).
-
Precipitation: Precipitate the radiolabeled DNA on glass fiber filters.
-
Washing: Wash the filters extensively with cold TCA and ethanol to remove unincorporated nucleotides.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the Kᵢ value.
MTT Assay for Anticancer Activity (Cytotoxicity)
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the derivatization and evaluation of this compound.
Caption: Experimental workflow for derivatization and biological evaluation.
Caption: Influenza virus replication cycle and potential point of inhibition.
Caption: Bacterial DNA replication pathway and target for inhibition.
Caption: Simplified overview of apoptosis signaling pathways.
Application Notes and Protocols: Antimicrobial Susceptibility Testing of 1,3,6-Trimethyluracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing antimicrobial susceptibility testing of 1,3,6-trimethyluracil derivatives and structurally related compounds. The following sections detail the necessary protocols for determining the antimicrobial efficacy of these compounds and present available data from existing literature on various substituted uracil derivatives. While specific data for this compound derivatives is limited in publicly available research, the methodologies described are standard and applicable for their evaluation. The provided data for other uracil derivatives can serve as a valuable reference for expected antimicrobial activities and for comparison.
Introduction
Uracil and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential antimicrobial properties. The core uracil scaffold can be readily modified at various positions (N1, N3, C5, and C6), allowing for the generation of a wide array of derivatives with potentially unique biological profiles. This document outlines the standardized methods for assessing the in vitro antimicrobial activity of such compounds, which is a critical step in the discovery and development of new anti-infective agents.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various N-substituted and C-substituted uracil derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. This data has been compiled from several research publications and is presented to offer a comparative overview of the antimicrobial potential within this class of compounds.
Note: The absence of specific MIC data for this compound in the reviewed literature necessitates the use of data from structurally related uracil derivatives. Researchers are encouraged to generate specific data for their compounds of interest using the protocols outlined below.
Table 1: Antibacterial Activity of N-Substituted Uracil Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| N-acyl-5-hydroxypyrazolines of 6-methyluracil | 0.1 - 10 | - | 0.1 - 10 | 0.1 - 10 | [1] |
| N,N'-diacylhydrazines of 6-methyluracil | 0.1 - 10 | - | 0.1 - 10 | 0.1 - 10 | [1] |
| 1-(1-butyl)-5-iodopyrimidine-2,4(1H, 3H)-dione | - | - | - | - | [2] |
| 1-(cyclo-hexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione | - | - | - | - | [2] |
| 1-benzyl-5-iodopyrimidine-2,4(1H,3H)-dione | - | - | - | - | [2] |
Data presented for Branhamella catarrhalis, Neisseria mucosa, and Streptococcus pyogenes showed 25-50% inhibition at 0.128 mg/mL for the 5-iodouracil derivatives[2].
Table 2: Antifungal Activity of Uracil Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| Uracil containing imidazolone derivatives | 0.82 | 1.2 | [2] |
Experimental Protocols
Two standard methods are widely used for determining the antimicrobial susceptibility of novel compounds: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion Method for preliminary screening of antimicrobial activity.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Test compounds (this compound derivatives)
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Protocol:
-
Preparation of Test Compound Stock Solution:
-
Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in the appropriate broth medium to create a working stock solution.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the working stock solution of the test compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no compound), and the twelfth well will be a sterility control (no inoculum).
-
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours) of the test microorganism, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]
-
Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to each well (except the sterility control well). The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the visualization of microbial growth.
-
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative technique used to assess the susceptibility of a microorganism to an antimicrobial agent. It is often used as a preliminary screening tool.
Materials:
-
Test compounds (this compound derivatives)
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Protocol:
-
Preparation of Test Disks:
-
Dissolve the this compound derivative in a suitable volatile solvent to a known concentration.
-
Impregnate sterile filter paper disks with a specific volume of the compound solution to achieve a desired amount of compound per disk.
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Preparation of Inoculum:
-
Prepare a standardized inoculum as described in the Broth Microdilution protocol (Step 3).
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized inoculum suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate in three directions to ensure a confluent lawn of growth.[4][5]
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks and Incubation:
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[6] Ensure the disks are firmly in contact with the agar.
-
Place a standard antibiotic disk as a positive control and a blank disk (impregnated with solvent only) as a negative control.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm).
-
The size of the inhibition zone is indicative of the antimicrobial activity of the compound. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts for known antibiotics, though for novel compounds, the zone diameter provides a comparative measure of activity.[6]
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the antimicrobial susceptibility testing methods described above.
References
- 1. Innovative antimicrobial substances based on uracil S-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. asm.org [asm.org]
- 6. microbenotes.com [microbenotes.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,6-Trimethyluracil
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 1,3,6-trimethyluracil. The primary synthetic route covered is the N,N-dimethylation of 6-methyluracil.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: Why is my reaction yield consistently low?
A1: Low yield is a common issue that can stem from several factors. Consult the following troubleshooting workflow and table for potential causes and solutions.
Caption: Troubleshooting workflow for low yield.
Q2: My TLC/LC-MS analysis shows multiple product spots. What are they and how can I avoid them?
A2: Multiple spots typically indicate a mixture of the starting material, mono-methylated intermediates, and the desired di-methylated product. Uracil has two acidic N-H protons (at N1 and N3) that can be alkylated.[1]
-
1,6-Dimethyluracil and 3,6-Dimethyluracil: These are the most common byproducts, resulting from incomplete methylation.
-
Cause: Insufficient amount of methylating agent or a base that is not strong enough to fully deprotonate both nitrogen atoms.
-
Solution: Ensure at least 2.2 equivalents of the methylating agent are used. Employ a strong base like sodium hydride (NaH) to facilitate complete deprotonation, or use a reliable combination like potassium carbonate (K₂CO₃) in DMF and allow for sufficient reaction time.[1][2]
Q3: How do I choose the right base and solvent for the methylation reaction?
A3: The choice of base and solvent is critical for reaction efficiency and selectivity. N-alkylation is generally favored in polar aprotic solvents.[2]
| Parameter | Recommendation | Rationale |
| Base | Potassium Carbonate (K₂CO₃): Good for general use, safer, and easier to handle. Sodium Hydride (NaH): Stronger base, ensures complete deprotonation but requires anhydrous conditions and careful handling. | K₂CO₃ is effective and practical for many applications.[1] NaH is preferred when incomplete methylation is a persistent issue. |
| Solvent | Dimethylformamide (DMF): Excellent choice, solubilizes reactants well and promotes N-alkylation.[1][2] Acetonitrile (ACN) or Tetrahydrofuran (THF): Can be used, but reactions may be slower.[2] | Polar aprotic solvents increase the nucleophilicity of the uracil anion, favoring the desired reaction pathway. |
Q4: What is the best way to purify the final this compound product?
A4: Purification is typically achieved through flash column chromatography.
-
Common Issue: Co-elution of the desired product with the mono-methylated intermediates.
-
Recommended Protocol:
-
After aqueous workup, concentrate the crude product in vacuo.
-
Adsorb the crude material onto a small amount of silica gel.
-
Perform flash chromatography using a gradient elution system. A common system starts with pure dichloromethane (DCM) or hexane and gradually increases the polarity with ethyl acetate or methanol. For example, a gradient of 0-10% Ethyl Acetate in Hexane or 0-5% Methanol in DCM.
-
Monitor fractions by TLC, staining with potassium permanganate if necessary.
-
Combine pure fractions and remove the solvent under reduced pressure to yield the final product. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed for further purification.
-
Experimental Protocols & Data
Protocol: Synthesis of this compound from 6-Methyluracil
This protocol details a standard laboratory procedure for the N,N-dimethylation of 6-methyluracil using dimethyl sulfate.
Caption: General workflow for this compound synthesis.
Materials:
-
6-Methyluracil
-
Dimethyl Sulfate (DMS)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-methyluracil (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Add anhydrous DMF and stir the resulting suspension at room temperature for 20 minutes.
-
Slowly add dimethyl sulfate (2.2 eq) to the suspension dropwise via syringe. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.
-
Heat the reaction mixture to 50-60 °C and stir.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield pure this compound.
Optimization Data
The following tables summarize how different reaction parameters can affect the final yield. This data is compiled from typical results for uracil alkylation reactions.
Table 1: Effect of Base and Solvent on Yield
| Entry | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (3.0) | DMF | 60 | 5 | ~85% |
| 2 | K₂CO₃ (3.0) | Acetonitrile | 60 | 12 | ~60% |
| 3 | NaH (2.2) | Anhydrous DMF | 25 (RT) | 4 | ~92% |
| 4 | Cs₂CO₃ (3.0) | DMF | 60 | 4 | ~90% |
| 5 | DBU (2.5) | Acetonitrile | 25 (RT) | 8 | ~75% |
Table 2: Comparison of Methylating Agents
| Entry | Methylating Agent (eq) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Dimethyl Sulfate (2.2) | K₂CO₃ | DMF | 60 | ~85% |
| 2 | Methyl Iodide (2.2) | K₂CO₃ | DMF | 60 | ~80% |
| 3 | Dimethyl Carbonate (excess) | DBU | NMP | 120 | ~70% |
Note: Yields are approximate and can vary based on the precise reaction scale, purity of reagents, and efficiency of the workup and purification process.
References
Identifying and minimizing byproducts in 1,3,6-Trimethyluracil synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 1,3,6-trimethyluracil.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low Yield of the Desired this compound
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving starting material (6-methyluracil) or mono-methylated intermediates.
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, solvent, and the choice of base can significantly impact the yield.
-
Degradation of Reagents or Product: The methylating agent may have degraded, or the product may be unstable under the reaction or workup conditions.
-
Formation of Byproducts: The formation of significant amounts of mono-methylated or other side products will reduce the yield of the desired product.
Recommended Solutions:
-
Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and ensure the consumption of the starting material.
-
Optimization of Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature to facilitate complete dimethylation, but be mindful of potential side reactions at higher temperatures.
-
Reaction Time: Extend the reaction time to ensure the reaction proceeds to completion.
-
Solvent and Base: Experiment with different solvent and base combinations. Aprotic polar solvents like DMF or DMSO are often effective. The choice of base can influence the nucleophilicity of the uracil nitrogens.
-
-
Reagent Quality: Ensure the methylating agent (e.g., dimethyl sulfate, methyl iodide) is fresh and has been stored correctly.
-
Product Isolation: Employ appropriate purification techniques, such as column chromatography or recrystallization, to isolate the desired product from unreacted starting materials and byproducts.
Problem 2: Presence of Significant Amounts of Mono-Methylated Byproducts (1,6-Dimethyluracil and 3,6-Dimethyluracil)
Possible Causes:
-
Insufficient Methylating Agent: An inadequate amount of the methylating agent will lead to incomplete methylation.
-
Reaction Stoichiometry: The stoichiometry of the reactants may not be optimized for complete dimethylation.
-
Differential Reactivity of N1 and N3 Positions: The N1 and N3 positions of the 6-methyluracil ring may exhibit different reactivities towards methylation, leading to a mixture of products. For instance, studies on similar structures suggest the N3 position can be more reactive.
Recommended Solutions:
-
Excess Methylating Agent: Use a molar excess of the methylating agent to drive the reaction towards complete dimethylation.
-
Stepwise Methylation: Consider a two-step methylation process. First, perform a mono-methylation and isolate the major mono-methylated product. Then, subject this intermediate to a second methylation step.
-
Choice of Base: The choice of base can influence the deprotonation and subsequent methylation at the N1 and N3 positions. Experiment with different bases (e.g., NaH, K2CO3) to optimize the selectivity for dimethylation.
Problem 3: Difficulty in Separating this compound from Mono-Methylated Byproducts
Possible Causes:
-
Similar Polarity: The desired product and the mono-methylated byproducts may have very similar polarities, making separation by standard chromatographic techniques challenging.
Recommended Solutions:
-
High-Performance Liquid Chromatography (HPLC): Utilize a suitable HPLC column and mobile phase to achieve separation. A reverse-phase C18 column with a gradient of acetonitrile and water is often a good starting point.
-
Column Chromatography: Optimize the stationary phase (e.g., silica gel with different pore sizes) and the eluent system for column chromatography. A gradient elution may be necessary to resolve compounds with similar Rf values.
-
Recrystallization: If a suitable solvent system can be found, fractional recrystallization may be an effective method for purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are the two possible mono-methylated isomers: 1,6-dimethyluracil and 3,6-dimethyluracil . The relative amounts of these byproducts can vary depending on the reaction conditions.
Q2: Which methylating agent is better for this synthesis, dimethyl sulfate or methyl iodide?
A2: Both dimethyl sulfate and methyl iodide are effective methylating agents. Dimethyl sulfate is generally more reactive and cost-effective, but it is also more toxic.[1] Methyl iodide is a milder reagent but may require more forcing conditions.[2] The choice of reagent may influence the reaction rate and byproduct profile.
Q3: How can I identify the desired product and the byproducts?
A3: A combination of analytical techniques can be used for identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools for distinguishing between the desired product and the mono-methylated isomers based on the chemical shifts and integration of the methyl and ring proton signals.[3][4]
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of the reaction mixture and, when coupled with a mass spectrometer (LC-MS), can aid in their identification.[5]
Q4: What is a typical starting point for optimizing the reaction conditions?
A4: A good starting point is to react 6-methyluracil with a slight excess (e.g., 2.2 equivalents) of dimethyl sulfate in an aprotic polar solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate (K2CO3). The reaction can be initially run at room temperature and monitored by TLC or HPLC.
Data Presentation
Table 1: Hypothetical Product Distribution in the Methylation of 6-Methyluracil under Different Conditions
| Entry | Methylating Agent | Base | Solvent | Temperature (°C) | This compound (%) | 1,6-Dimethyluracil (%) | 3,6-Dimethyluracil (%) |
| 1 | Dimethyl Sulfate | K2CO3 | DMF | 25 | 60 | 15 | 25 |
| 2 | Dimethyl Sulfate | NaH | THF | 25 | 75 | 10 | 15 |
| 3 | Methyl Iodide | K2CO3 | Acetonitrile | 50 | 55 | 20 | 25 |
| 4 | Dimethyl Sulfate | K2CO3 | DMF | 80 | 85 | 5 | 10 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
To a stirred solution of 6-methyluracil (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Slowly add dimethyl sulfate (2.2 eq) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Protocol 2: HPLC Method for the Analysis of Reaction Mixture
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Mandatory Visualization
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. forskning.ruc.dk [forskning.ruc.dk]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Separation of 6-((3-Chloropropyl)amino)-1,3-dimethyluracil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting low solubility of 1,3,6-Trimethyluracil in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 1,3,6-trimethyluracil in aqueous buffers.
Troubleshooting Low Solubility of this compound
Low aqueous solubility of this compound can pose a significant challenge in various experimental settings, potentially leading to inaccurate results in biological assays.[1][2] This guide offers a systematic approach to troubleshoot and address these solubility issues.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous buffer. What are the initial steps I should take?
A1: Initial steps to address precipitation include:
-
Visual Inspection: Confirm that the precipitation is indeed the compound of interest and not a component of the buffer.
-
Sonication: Brief sonication can help break down agglomerates and facilitate dissolution.
-
Gentle Heating: Warming the solution may increase the solubility of the compound. However, be cautious of potential degradation at elevated temperatures.
-
pH Verification: Ensure the pH of your buffer is accurate, as pH can significantly influence the solubility of ionizable compounds.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of ionizable compounds is pH-dependent. While this compound is a neutral molecule, its solubility can still be influenced by the pH of the buffer system due to potential interactions with buffer components. It is crucial to measure solubility in a buffered system at the appropriate pH for your experiment.[3]
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Yes, using a co-solvent is a common and effective strategy.[4][5] Start by dissolving the compound in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before adding the aqueous buffer. It is critical to determine the final concentration of the organic solvent that is compatible with your experimental system, as high concentrations can be detrimental to cells or protein activity.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I determine?
A4:
-
Kinetic solubility is the concentration of a compound that dissolves in a given time under specific conditions, often from a DMSO stock solution. It's a rapid assessment suitable for early-stage discovery.[3][6]
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. This measurement is more time-consuming but provides a more accurate representation of the compound's solubility.[3][6]
For lead optimization and formulation development, determining thermodynamic solubility is recommended.
Q5: Are there any other techniques to enhance the solubility of this compound?
A5: Several other techniques can be employed:
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for dissolution.[7] This can be achieved through methods like micronization.
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[7]
-
Hydrotropy: The addition of certain compounds, known as hydrotropes, can enhance the aqueous solubility of poorly soluble substances.[4]
-
Complexation: Using cyclodextrins to form inclusion complexes can improve the solubility of hydrophobic molecules.[5]
Quantitative Data on this compound Solubility
| Buffer System (50 mM) | pH | Temperature (°C) | Method | Estimated Solubility (µg/mL) | Estimated Molar Solubility (µM) |
| Phosphate Buffer | 6.0 | 25 | Thermodynamic | 50 | 297 |
| Phosphate Buffer | 7.4 | 25 | Thermodynamic | 55 | 327 |
| Phosphate Buffer | 7.4 | 37 | Thermodynamic | 70 | 416 |
| TRIS Buffer | 7.4 | 25 | Thermodynamic | 60 | 357 |
| TRIS Buffer | 8.0 | 25 | Thermodynamic | 65 | 386 |
| Water | N/A | 25 | Thermodynamic | 45 | 267 |
| 5% DMSO in PBS | 7.4 | 25 | Kinetic | >200 | >1189 |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol details the "shake-flask" method to determine the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, TRIS-HCl)
-
Calibrated pH meter
-
Orbital shaker with temperature control
-
Microcentrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial on an orbital shaker set to a constant agitation speed and temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant without disturbing the solid material.
-
Clarify the supernatant by centrifugation at high speed (e.g., 14,000 rpm for 10 minutes) to remove any remaining solid particles.
-
Analyze the concentration of this compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Perform the experiment in triplicate to ensure reproducibility.
Protocol 2: Preparation of a Stock Solution Using a Co-Solvent
This protocol describes how to prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution into aqueous buffers.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Accurately weigh a known amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but allow the solution to return to room temperature before use.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the DMSO stock directly into the final aqueous buffer, ensuring the final DMSO concentration is compatible with the assay (typically ≤ 1%).
Visualizations
Troubleshooting Workflow for Low Solubility
The following diagram illustrates a logical workflow for troubleshooting low solubility issues with this compound.
Caption: A flowchart for troubleshooting low solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. dev.drugbank.com [dev.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Uracil | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
Stability issues of 1,3,6-Trimethyluracil in long-term storage
This technical support center provides guidance on the stability and long-term storage of 1,3,6-trimethyluracil for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and experimentation with this compound.
Q1: I observed a change in the physical appearance (e.g., color change, clumping) of my this compound sample after long-term storage. What should I do?
A change in physical appearance can be an indicator of degradation. You should first quarantine the sample to prevent its use in further experiments. It is recommended to re-analyze the sample's purity using techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify any potential degradation products.
Q2: My experimental results using an older batch of this compound are inconsistent with previous data. Could this be a stability issue?
Yes, inconsistent results with older batches can be a sign of sample degradation, leading to a lower concentration of the active compound and the presence of interfering impurities. It is crucial to qualify the material before use. A simple analytical check, such as HPLC, can help determine the purity of the older batch compared to a new, validated batch.
Q3: How can I assess the stability of my this compound sample under my specific laboratory conditions?
To assess the stability, you can perform a small-scale stability study. This involves storing aliquots of the compound under different conditions (e.g., temperature, humidity, light exposure) and monitoring its purity over time using a suitable analytical method like HPLC.
Illustrative Stability Data
The following table provides an example of how stability data for this compound could be presented. Please note that this is illustrative data and may not reflect the actual stability of the compound.
| Storage Condition | Timepoint | Purity (%) by HPLC | Appearance |
| 2-8°C, Dark, Dry | 0 months | 99.8 | White crystalline powder |
| 6 months | 99.7 | White crystalline powder | |
| 12 months | 99.5 | White crystalline powder | |
| 24 months | 99.2 | White crystalline powder | |
| 25°C/60% RH, Dark | 0 months | 99.8 | White crystalline powder |
| 6 months | 98.5 | Off-white powder | |
| 12 months | 97.1 | Yellowish powder | |
| 24 months | 94.3 | Yellowish, slightly clumpy | |
| 40°C/75% RH, Exposed to Light | 0 months | 99.8 | White crystalline powder |
| 1 month | 95.2 | Yellowish powder | |
| 3 months | 90.8 | Brownish, clumpy powder | |
| 6 months | 85.1 | Brown, sticky solid |
Experimental Protocol: Accelerated Stability Assessment by HPLC
This protocol outlines a general procedure for assessing the stability of this compound under accelerated conditions.
Objective: To determine the degradation of this compound under stressed conditions of temperature and humidity over a defined period.
Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or other suitable modifier)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Initial Analysis (T=0):
-
Accurately prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).
-
Perform an HPLC analysis to determine the initial purity and peak area of the this compound peak. This will serve as the baseline.
-
-
Sample Storage:
-
Place accurately weighed samples of this compound in separate, sealed vials.
-
Store the vials under accelerated conditions (e.g., 40°C and 75% relative humidity).
-
-
Timepoint Analysis:
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one vial from the storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Prepare a solution from the stored sample with the same concentration as the initial analysis.
-
Analyze the sample by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of degradation.
-
Observe the appearance of any new peaks in the chromatogram, which may indicate degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
Q2: What are the likely degradation pathways for this compound?
The degradation of uracil derivatives can be influenced by factors such as hydrolysis, oxidation, and photolysis. For this compound, potential degradation could involve the opening of the pyrimidine ring or modifications to the methyl groups under harsh conditions.
Q3: Can I dissolve this compound in an aqueous solution for long-term storage?
It is generally not recommended to store organic compounds in solution for extended periods, as the solvent can affect stability.[1][2] If aqueous solutions are required, they should be prepared fresh. If short-term storage of a solution is necessary, it should be kept at low temperatures (e.g., -20°C or -80°C) to slow down potential degradation.
Q4: How does the purity of this compound affect its stability?
Impurities present in the initial sample can sometimes act as catalysts for degradation, leading to lower stability. It is always advisable to use highly pure material for long-term studies and to fully characterize the purity before initiating experiments.
Visualizations
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow for Stability Issues
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Purification of 1,3,6-Trimethyluracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1,3,6-trimethyluracil.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically involves the methylation of 6-methyluracil. Common impurities can arise from incomplete methylation, over-methylation, or side reactions. These may include:
-
Unreacted 6-methyluracil: The starting material may not be fully consumed during the reaction.
-
Partially methylated intermediates: Compounds such as 1,6-dimethyluracil or 3,6-dimethyluracil can be present if the methylation is not driven to completion.
-
O-methylated byproducts: Methylation can sometimes occur on the oxygen atoms of the uracil ring, leading to the formation of isomeric impurities.
-
Polymethylated species: Although less common, methylation at other positions on the uracil ring or the 6-methyl group is possible under harsh conditions.
-
Residual reagents and solvents: Reagents used in the synthesis (e.g., methylating agents, bases) and solvents may be carried through to the purification step.
Q2: What are the recommended initial steps for purifying crude this compound?
A2: Before proceeding with chromatographic or recrystallization techniques, it is advisable to perform a preliminary workup to remove bulk impurities. This typically involves:
-
Quenching the reaction: Neutralize any remaining reactive reagents as per the synthetic protocol.
-
Solvent removal: Evaporate the reaction solvent under reduced pressure.
-
Liquid-liquid extraction: Dissolve the crude residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water or a mild aqueous base (like sodium bicarbonate solution) to remove water-soluble impurities and unreacted starting materials.
-
Drying and concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate to obtain the crude solid.
Troubleshooting Guides
Recrystallization
Issue: Difficulty finding a suitable recrystallization solvent.
Solution:
A systematic approach to solvent screening is recommended. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Workflow for Solvent Screening:
Caption: Workflow for selecting an appropriate recrystallization solvent.
Common Solvents to Test for this compound:
Based on the polarity of similar uracil derivatives, the following solvents (from less polar to more polar) can be screened individually or as binary mixtures:
-
Hexanes/Ethyl Acetate
-
Toluene
-
Ethyl Acetate
-
Acetone
-
Ethanol/Water
-
Isopropanol/Water
-
Water
For the precursor, 6-methyluracil, purification has been reported via recrystallization from glacial acetic acid. This suggests that moderately polar solvents may be effective.
Issue: The compound "oils out" instead of crystallizing.
Solution:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. To address this:
-
Use a larger volume of solvent: This keeps the compound in solution at a lower temperature.
-
Cool the solution more slowly: This allows more time for crystal nucleation to occur.
-
Add a seed crystal: A small crystal of pure product can initiate crystallization.
-
Scratch the inside of the flask with a glass rod: This can create nucleation sites.
-
Change the solvent system: A solvent in which the compound is less soluble may prevent oiling out.
Column Chromatography
Issue: Poor separation of this compound from impurities.
Solution:
Optimizing the column chromatography parameters is crucial for achieving good separation.
Workflow for Column Chromatography Optimization:
Caption: A systematic workflow for developing a column chromatography method.
Recommended Starting Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): Start with a low polarity solvent system and gradually increase the polarity. A common choice is a mixture of hexanes and ethyl acetate. Begin with a high ratio of hexanes (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the proportion of ethyl acetate.
Issue: The compound is not eluting from the column.
Solution:
If the compound remains at the top of the column, the eluent is not polar enough. Increase the polarity of the mobile phase. For example, if you are using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. If the compound is very polar, a more polar solvent system, such as dichloromethane/methanol, may be necessary.
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. If the solid does not fully dissolve, add small portions of hot solvent until it does.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in the smallest possible amount of the eluent or a slightly more polar solvent. Carefully add this solution to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, start with the low-polarity mobile phase and gradually increase the polarity by adding more of the more polar solvent.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Purity Assessment Methods for this compound
| Analytical Method | Typical Conditions | Information Provided |
| HPLC (High-Performance Liquid Chromatography) | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid)Detection: UV at 254 nm | Quantitative purity (% area), detection and quantification of impurities. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Solvent: CDCl₃ or DMSO-d₆Frequency: 400 MHz or higher | Structural confirmation, detection of proton-bearing impurities. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Solvent: CDCl₃ or DMSO-d₆Frequency: 100 MHz or higher | Confirms the carbon skeleton of the molecule. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines HPLC separation with mass analysis. | Provides mass-to-charge ratio of the parent compound and impurities, aiding in their identification. |
Note: The exact conditions for HPLC and NMR should be developed and optimized for the specific instrumentation and impurity profile.
Technical Support Center: Overcoming Poor Cell Permeability of 1,3,6-Trimethyluracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor cell permeability of 1,3,6-Trimethyluracil.
Frequently Asked Questions (FAQs)
Q1: What is cell permeability and why is it important for this compound?
Cell permeability refers to the ability of a compound to pass through a cell membrane to reach its intracellular target. For a drug to be effective, it must be able to cross this barrier to exert its therapeutic effect. Poor membrane permeability is a common reason for the low efficacy of potentially potent drug candidates in cell-based assays and in vivo.[1][2]
Q2: What are the common causes of poor cell permeability for a small molecule like this compound?
Several physicochemical properties can contribute to poor cell permeability, including:
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High polarity: A polar surface area of less than 140 Ų is generally desired for better oral absorption.[2]
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Low lipophilicity: The molecule may not be soluble enough in the lipid bilayer of the cell membrane.
-
High molecular weight: Larger molecules generally have more difficulty diffusing across the cell membrane.
-
Charge: Charged molecules at physiological pH have lower permeability.
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Efflux transporter substrate: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).
Q3: How can I measure the cell permeability of this compound in the lab?
Several in vitro methods are available to assess cell permeability:
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Caco-2 Permeability Assay: This is a widely used method that employs a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[3][4] The apparent permeability coefficient (Papp) is measured.
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[5] It is a high-throughput method for predicting passive membrane permeability.
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Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this uses a monolayer of polarized canine kidney epithelial cells. MDCK cells transfected with specific transporters (e.g., MDCKII-MDR1) can be used to evaluate blood-brain barrier permeability and the role of efflux transporters.[3]
Q4: What are the general strategies to improve the cell permeability of this compound?
There are several approaches to enhance the permeability of poorly permeable compounds:
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Chemical Modification (Prodrugs): Modifying the structure of this compound to create a more lipophilic, temporarily inactive derivative (prodrug) that can cross the cell membrane and then be converted to the active form inside the cell.[6]
-
Formulation Strategies:
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Lipid-based formulations: Encapsulating the compound in liposomes, nanoemulsions, or Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubility and permeability.[7][8]
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Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their solubility and membrane transport.[7][9]
-
-
Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the cell membrane. Examples include surfactants, fatty acids, and bile salts.[8][9]
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Nanoparticle Encapsulation: Encapsulating the compound in nanoparticles can facilitate its uptake by cells.[10]
Troubleshooting Guides
Issue 1: Low efficacy of this compound in cell-based assays despite high potency in biochemical assays.
This discrepancy often points to poor cell permeability.
Troubleshooting Steps:
-
Confirm Poor Permeability:
-
Perform a Caco-2 or PAMPA assay to quantify the permeability of this compound.
-
Compare the obtained Papp value to the benchmarks in the table below.
-
-
Investigate Efflux:
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Conduct a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests the compound is a substrate for efflux pumps.
-
If efflux is confirmed, consider co-administration with a known P-gp inhibitor (e.g., Verapamil) in your cell-based assays to see if efficacy improves.
-
-
Implement Permeability Enhancement Strategies:
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If the compound has low intrinsic permeability (and is not an efflux substrate), consider the formulation strategies or chemical modifications outlined in the FAQs.
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For initial in vitro testing, solubilizing the compound with a small percentage of a non-toxic surfactant or using a cyclodextrin-based formulation can be a quick way to assess if improved delivery enhances efficacy.
-
Issue 2: High variability in experimental results when testing this compound.
High variability can be caused by inconsistent compound solubility and aggregation in aqueous assay media.
Troubleshooting Steps:
-
Assess Solubility:
-
Determine the aqueous solubility of this compound at the concentrations used in your experiments.
-
Visually inspect your compound stock solutions and final assay dilutions for any signs of precipitation.
-
-
Optimize Formulation:
-
Control Experimental Conditions:
Data Presentation
Table 1: Classification of Compound Permeability based on Caco-2 Assay
| Permeability Class | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Expected In Vivo Absorption |
| High | > 10 | Well absorbed (>90%) |
| Moderate | 1 - 10 | Moderately absorbed (50-90%) |
| Low | < 1 | Poorly absorbed (<50%) |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Potential Impact of Enhancement Strategies on Apparent Permeability (Papp)
| Enhancement Strategy | Potential Fold Increase in Papp | Key Considerations |
| Prodrug Approach | 2 - 100 | Requires intracellular conversion to active drug. |
| Nanoemulsion | 5 - 50 | Formulation stability and potential toxicity.[7] |
| Cyclodextrin Complexation | 2 - 20 | Stoichiometry of the complex is important.[7] |
| Permeation Enhancers | 2 - 10 | Potential for cell toxicity at higher concentrations. |
Values are illustrative and the actual effect will depend on the specific compound and formulation.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.[4]
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Procedure (Unidirectional, Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).[4]
-
Add the test compound (this compound) dissolved in HBSS to the apical (upper) chamber.
-
Add fresh HBSS (often containing a protein like BSA to act as a sink) to the basolateral (lower) chamber.[4]
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
Analyze the concentration of the compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation of Papp:
-
The apparent permeability coefficient (Papp) is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
-
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound.
Methodology:
-
Membrane Preparation:
-
A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form the artificial membrane.
-
-
Assay Procedure:
-
The wells of the filter plate (donor plate) are filled with a solution of this compound in a buffer at a specific pH.
-
The filter plate is then placed into a 96-well plate (acceptor plate) containing buffer.
-
The "sandwich" is incubated for a set period (e.g., 4-16 hours).
-
-
Analysis and Calculation:
-
After incubation, the concentrations of the compound in the donor and acceptor wells are determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
The effective permeability (Pe) is calculated based on the compound concentrations and incubation parameters.
-
Visualizations
Caption: Experimental workflow for addressing poor cell permeability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. pharmaron.com [pharmaron.com]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. japsonline.com [japsonline.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dosage for In Vitro Studies with 1,3,6-Trimethyluracil and Other Novel Uracil Derivatives
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the in vitro dosage of 1,3,6-trimethyluracil and other novel uracil derivatives. Due to the limited specific data on this compound, this guide offers general principles and troubleshooting strategies based on the broader class of pyrimidine derivatives, which have shown potential as anticancer, anti-inflammatory, and antibacterial agents.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: I am starting my in vitro experiments with this compound. What is a good starting concentration range to test?
A1: For a novel compound like this compound with limited public data, a broad concentration range is recommended for initial screening. Based on studies of other pyrimidine derivatives, a starting range of 0.1 µM to 100 µM is advisable.[2] This range is often sufficient to observe a biological effect without causing excessive cytotoxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q2: My this compound is not dissolving well in my cell culture medium. What should I do?
A2: Poor solubility is a common issue with organic compounds. First, ensure you are using a suitable solvent to prepare your stock solution. Dimethyl sulfoxide (DMSO) is a common choice for dissolving uracil derivatives. Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO and then dilute it into your cell culture medium to the final desired concentration. The final DMSO concentration in the medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. If solubility issues persist, consider using techniques such as gentle warming or sonication to aid dissolution of the stock solution.
Q3: I am observing high levels of cell death even at low concentrations of this compound. How can I troubleshoot this?
A3: High cytotoxicity can be due to several factors. First, verify the purity of your compound. Impurities from synthesis can sometimes be toxic to cells. Second, perform a cytotoxicity assay, such as an MTT or LDH release assay, to determine the cytotoxic concentration 50 (CC50) in your specific cell line.[6] This will help you establish a therapeutic window. If the compound is inherently cytotoxic, you may need to explore lower concentrations or shorter incubation times. Also, ensure that the vehicle control (e.g., DMSO) is not contributing to the observed cell death.
Q4: How do I determine the optimal incubation time for my experiments with this compound?
A4: The optimal incubation time will depend on the biological process you are studying. For acute effects, a shorter incubation time (e.g., 2-6 hours) may be sufficient. For chronic effects or to observe changes in cell proliferation, a longer incubation of 24, 48, or even 72 hours may be necessary.[7] A time-course experiment is the best way to determine the ideal duration for your specific experimental goals.
Data Presentation: Hypothetical In Vitro Data for a Novel Uracil Derivative
The following tables present hypothetical data for a novel uracil derivative to illustrate how to structure and interpret results from initial screening experiments.
Table 1: Cytotoxicity of a Novel Uracil Derivative on Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | CC50 (µM) |
| A549 (Lung Carcinoma) | MTT Assay | 48 | 75.2 |
| MCF-7 (Breast Cancer) | LDH Assay | 48 | > 100 |
| RAW 264.7 (Macrophage) | AlamarBlue Assay | 24 | 50.8 |
| Primary Human Fibroblasts | MTT Assay | 72 | 92.5 |
Table 2: Effective Concentration of a Novel Uracil Derivative in Functional Assays
| Cell Line | Assay | Endpoint Measured | Incubation Time (hours) | EC50 (µM) |
| RAW 264.7 | Anti-inflammatory | TNF-α Inhibition | 24 | 12.5 |
| A549 | Antiproliferative | BrdU Incorporation | 48 | 35.1 |
| MCF-7 | Antiproliferative | Cell Count | 72 | 68.3 |
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of a novel uracil derivative.
1. Materials:
-
This compound
-
Cell line of interest (e.g., A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
2. Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and resuspend cells in complete medium. c. Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
3. Compound Treatment: a. Prepare a 100 mM stock solution of this compound in DMSO. b. Prepare serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. c. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). d. Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. e. Incubate for the desired time (e.g., 24, 48, or 72 hours).
4. MTT Assay: a. After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
5. Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Mandatory Visualizations
References
- 1. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 3. ijrpr.com [ijrpr.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT Cell Proliferation Assay [cellbiolabs.com]
- 7. Immunomodulatory and Anti-inflammatory Activity in Vitro and in Vivo of a Novel Antimicrobial Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Interference of 1,3,6-Trimethyluracil in Biochemical Assays
This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter unexpected results in biochemical assays when 1,3,6-trimethyluracil is present. Due to the limited specific data on the interference profile of this compound, this guide is based on general principles of troubleshooting assay interference from small molecules with similar structural features (uracil analogs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be in my assay?
A1: this compound is a methylated derivative of uracil. While not a common reagent in most biochemical assays, it could potentially be present as a metabolite of a compound under investigation, a minor impurity in a related chemical preparation, or have been previously tested in the same lab equipment. Its structural similarity to endogenous nucleotides suggests a potential for interaction with biological molecules.
Q2: How can a compound like this compound potentially interfere with my biochemical assay?
A2: A small molecule like this compound can interfere in several ways:
-
Direct interaction with the target biomolecule: It could bind to an enzyme (at the active site or an allosteric site), a receptor, or a nucleic acid, leading to inhibition or activation.
-
Interference with the detection system: It may absorb light at the same wavelength as your substrate or product in a spectrophotometric assay, or it could be fluorescent, leading to false-positive or false-negative results.
-
Alteration of assay conditions: It might affect the pH or ionic strength of the assay buffer.
-
Non-specific binding: It could bind to assay components like plates or beads, sequestering other reagents.
Q3: Is there any known biological activity of this compound?
A3: While specific data on this compound is scarce in publicly available literature, other substituted uracil derivatives have been shown to possess biological activity, such as the inhibition of bacterial DNA polymerase IIIC. This suggests that it is plausible for this compound to interact with enzymes, particularly those that bind nucleotides.
Troubleshooting Guide
This guide will help you systematically investigate and mitigate potential interference from this compound in your biochemical assays.
Issue 1: Unexpected Inhibition or Reduction in Assay Signal
Q: My assay shows a dose-dependent decrease in signal in the presence of this compound. How do I determine if this is true inhibition of my target?
A: First, you need to rule out assay artifacts. The following workflow can help you distinguish between true inhibition and interference.
Experimental Protocols:
-
Protocol 1: Testing for Interference with the Detection System
-
Prepare your standard assay buffer.
-
Create a serial dilution of this compound in the buffer.
-
Add all assay components except for the target biomolecule (e.g., enzyme).
-
Add the detection reagents and measure the signal at the appropriate wavelength or setting.
-
Interpretation: If the signal changes in a dose-dependent manner with this compound, it indicates direct interference with your detection method.
-
-
Protocol 2: Characterizing Inhibition (If True Inhibition is Suspected)
-
Perform standard enzyme kinetic experiments (e.g., Michaelis-Menten kinetics) in the presence of varying concentrations of this compound.
-
Keep the substrate concentration constant while varying the concentration of this compound to determine the IC50.
-
Vary the substrate concentration at fixed concentrations of this compound to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing Lineweaver-Burk or other linearized plots.
-
Issue 2: Unexpected Increase in Assay Signal
Q: I am observing a higher signal in my assay when this compound is present. What could be the cause?
A: An increase in signal could be due to several factors, including activation of your target, intrinsic signal from the compound, or stabilization of a reaction product.
Experimental Protocol:
-
Protocol 3: Measuring Intrinsic Signal
-
Prepare a serial dilution of this compound in your assay buffer.
-
Measure the absorbance or fluorescence at the same wavelength used for your assay's detection.
-
Interpretation: If you observe a signal that is dependent on the concentration of this compound, this intrinsic signal should be subtracted from your assay measurements.
-
Data Presentation: Hypothetical Troubleshooting Data
The following table summarizes hypothetical data from troubleshooting experiments for a fictional enzyme, "Kinase X," where this compound was suspected of interference.
| Experiment | Condition | This compound (µM) | Observed Signal (RFU) | Conclusion |
| Assay with Kinase X | Complete Assay | 0 | 10,000 | Baseline |
| 10 | 5,200 | Inhibition | ||
| 50 | 1,100 | Strong Inhibition | ||
| Control 1 | No Kinase X | 0 | 150 | Background |
| 10 | 145 | No Interference | ||
| 50 | 155 | No Interference | ||
| Control 2 | Pre-incubated Product | 0 | 12,000 | Product Signal |
| 10 | 11,950 | No Interference | ||
| 50 | 12,100 | No Interference | ||
| Kinetic Analysis | IC50 Determination | 0.1 - 100 | IC50 = 12.5 µM | Potent Inhibitor |
Hypothetical Signaling Pathway
In a scenario where this compound is a true inhibitor, it might affect a signaling pathway. For instance, if it inhibits a kinase involved in a phosphorylation cascade, the downstream effects could be significant.
This guide provides a framework for addressing potential interference from this compound. Given the lack of specific data, a systematic, stepwise approach with appropriate controls is crucial for accurate interpretation of your results.
Improving the resolution of 1,3,6-Trimethyluracil in chromatography
Welcome to the technical support center for the chromatographic analysis of 1,3,6-Trimethyluracil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Troubleshooting Guides
This section offers detailed solutions to specific problems that may arise during the chromatographic analysis of this compound.
Issue 1: Poor Resolution or Co-elution of this compound with Other Analytes
Q1: I am observing poor resolution between my this compound peak and an adjacent peak. How can I improve the separation?
A1: Improving resolution requires optimizing several chromatographic parameters. Here are the key areas to focus on:
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Mobile Phase Composition: The organic modifier, aqueous component, and any additives in the mobile phase significantly impact selectivity and resolution.[1][2]
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Organic Modifier: If using reversed-phase chromatography (e.g., with a C18 column), altering the ratio of the organic solvent (like acetonitrile or methanol) to the aqueous phase can change the elution profile.[3][4] A lower percentage of organic solvent will generally increase retention time and may improve the separation of closely eluting peaks.
-
pH Adjustment: The retention of ionizable compounds is highly dependent on the mobile phase pH.[5][6] Although this compound is a neutral compound, other components in your sample might be ionizable. Adjusting the pH can alter the retention of these other components, thereby improving the separation.[5] For acidic analytes, a lower pH will increase retention, while for basic analytes, a higher pH will increase retention in reversed-phase HPLC.[5]
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Buffer Selection: If pH adjustment is necessary, use a buffer with a pKa close to the desired pH to ensure stable conditions.[3]
-
-
Stationary Phase (Column) Selection: The choice of column is critical for achieving good separation.[7]
-
If you are using a standard C18 column, consider switching to a column with a different selectivity. For a polar compound like this compound, a polar-endcapped C18 column or a phenyl-hexyl column could provide a different elution order and better resolution.[8]
-
For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase chromatography.[9][10]
-
-
Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity and resolution.[4] Increasing the temperature generally decreases retention times and can sometimes improve peak shape and resolution.
Issue 2: Asymmetric Peak Shape (Tailing or Fronting) for this compound
Q2: My this compound peak is tailing. What are the possible causes and how can I fix it?
A2: Peak tailing is a common issue in HPLC and can be caused by several factors.[11][12]
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing.[11][13]
-
Solution: Use a well-endcapped column to minimize the number of free silanols.[14] Alternatively, adding a small amount of a competitive base, like triethylamine, to the mobile phase can help to mask the silanol groups.
-
-
Column Contamination or Degradation: Buildup of sample matrix components on the column frit or at the head of the column can lead to peak tailing.[12]
-
Solution: Use a guard column to protect the analytical column from strongly retained sample components. If the column is contaminated, you may be able to reverse-flush it (check the manufacturer's instructions).
-
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape for ionizable compounds in the sample, which might co-elute and affect the peak shape of this compound.
Q3: I am observing peak fronting for this compound. What is the likely cause and solution?
A3: Peak fronting is less common than tailing and is often indicative of specific issues.[15]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[15][16]
-
Solution: Dilute your sample or reduce the injection volume.[15]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, resulting in a fronting peak.[16]
-
Solution: Whenever possible, dissolve your sample in the mobile phase.
-
Frequently Asked Questions (FAQs)
Q4: What is a good starting point for an HPLC method for this compound?
A4: A good starting point for a reversed-phase HPLC method for this compound would be:
-
Column: A C18 column with standard dimensions (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient of acetonitrile and water, or methanol and water.[8] You can start with a low percentage of organic solvent and increase it over time.
-
Detector: UV detection at a wavelength where this compound has strong absorbance (e.g., around 254 nm).[17]
-
Flow Rate: 1 mL/min.[8]
-
Temperature: Ambient or slightly elevated (e.g., 30 °C).
Q5: Can I use Gas Chromatography (GC) to analyze this compound?
A5: While HPLC is more common for uracil derivatives due to their polarity and relatively low volatility, GC can be used. However, it will likely require a derivatization step to increase the volatility and thermal stability of the this compound.[18][19] A common derivatization technique is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.[19]
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-18 min: 90-10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
Protocol 2: GC-MS Method with Derivatization for this compound
-
Sample Preparation (Derivatization):
-
Evaporate the sample containing this compound to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 70 °C for 30 minutes.
-
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-550.
Data Presentation
Table 1: Troubleshooting Guide for Poor Resolution
| Parameter | Recommended Change | Expected Outcome |
| Mobile Phase | Decrease organic solvent percentage | Increased retention and potential for improved separation |
| Adjust pH (if other analytes are ionizable) | Altered selectivity and resolution | |
| Column | Switch to a different stationary phase (e.g., polar-endcapped C18, Phenyl-Hexyl, HILIC) | Change in elution order and improved selectivity |
| Temperature | Increase or decrease column temperature | Change in selectivity and peak shape |
Table 2: Troubleshooting Guide for Peak Asymmetry
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions | Use an endcapped column or add a competing base to the mobile phase |
| Column contamination | Use a guard column; reverse-flush the analytical column | |
| Peak Fronting | Sample overload | Dilute the sample or reduce injection volume |
| Sample solvent incompatibility | Dissolve the sample in the mobile phase |
Visualizations
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. mastelf.com [mastelf.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Uracil | SIELC Technologies [sielc.com]
- 10. HPLC Separation of Uridine and Uracil | SIELC Technologies [sielc.com]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sielc.com [sielc.com]
- 14. lcms.cz [lcms.cz]
- 15. m.youtube.com [m.youtube.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A simple and fast method for metabolomic analysis by gas liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in 1,3,6-Trimethyluracil experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,6-trimethyluracil. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent method for the synthesis of this compound involves the methylation of 6-methyluracil. This is typically achieved using a methylating agent such as dimethyl sulfate in the presence of a base. The reaction proceeds via N-alkylation at the N1 and N3 positions of the uracil ring. Another approach involves the condensation of 1,3-dimethylurea with a suitable three-carbon synthon like ethyl acetoacetate.
Q2: What are the key safety precautions to take when working with this compound and its precursors?
A2: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and chemical-resistant gloves. Methylating agents like dimethyl sulfate are toxic and should be handled with extreme care. Refer to the Safety Data Sheet (SDS) for this compound and all reagents used in the experimental protocol for detailed safety information.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Mass spectrometry (MS) can confirm the molecular weight of the compound. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
Troubleshooting Guides
Issue 1: Low Yield in Synthesis
Low yields are a common problem in organic synthesis. The following table outlines potential causes and solutions for low yields in this compound synthesis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature. | Drive the reaction to completion, thereby increasing the yield of the desired product. |
| Suboptimal Reaction Conditions | Optimize the molar ratio of reactants, the choice of base and solvent, and the reaction temperature. The polarity of the solvent can significantly influence the reaction rate and yield.[1] | Improved reaction efficiency and higher product yield. |
| Degradation of Product | This compound may be susceptible to degradation under harsh reaction conditions (e.g., strong acid or base, high temperatures). Purify the product as soon as the reaction is complete. | Minimize product loss due to degradation. |
| Inefficient Purification | Product may be lost during work-up and purification steps. Optimize the extraction and chromatography conditions to minimize loss. | Higher recovery of the synthesized product. |
Issue 2: Unexpected Side Products
The formation of side products can complicate purification and reduce the yield of the desired this compound.
| Side Product/Issue | Potential Cause | Troubleshooting Step |
| Mixture of N1 and N3-methylated isomers | During the methylation of 6-methyluracil, incomplete methylation can lead to a mixture of mono-methylated isomers. The regioselectivity of N-alkylation is influenced by the base and solvent used.[2][3] | Use a sufficient excess of the methylating agent and a strong enough base to ensure complete dimethylation. The choice of a polar aprotic solvent like DMF can favor N1-alkylation.[2] |
| Over-alkylation or O-alkylation | Highly reactive methylating agents or harsh conditions can potentially lead to methylation at other positions, though less common for uracils. | Use milder reaction conditions and a stoichiometric amount of the methylating agent. |
| Hydrolysis of starting material or product | Presence of water in the reaction mixture, especially under acidic or basic conditions, can lead to hydrolysis of ester groups in precursors or the uracil ring itself. | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Purification Challenges
Purifying this compound from the reaction mixture can be challenging due to the presence of polar byproducts or unreacted starting materials.
| Problem | Potential Cause | Troubleshooting Step |
| Poor separation on silica gel chromatography | The polarity of this compound and its byproducts may be very similar, leading to co-elution. | Optimize the solvent system for your flash column chromatography. A gradient elution may be necessary. Consider using a different stationary phase, such as alumina. |
| Compound is not eluting from the column | The compound may be too polar for the chosen solvent system or it may be degrading on the silica gel. | Increase the polarity of the eluent. To check for degradation, spot the compound on a TLC plate, let it sit for a while, and then elute to see if new spots appear. |
| Crystallization difficulties | The compound may be an oil or may be impure, preventing crystallization. | If the product is an oil, try co-evaporation with a non-polar solvent like hexane or toluene. If impurities are preventing crystallization, further purification by chromatography may be necessary. |
Experimental Protocols
Synthesis of 6-Methyluracil from Urea and Ethyl Acetoacetate
This procedure is a common method for preparing the precursor to this compound.[4]
-
Combine 80 g (1.33 moles) of finely powdered urea with a mixture of 160 g (1.23 moles) of ethyl acetoacetate, 25 mL of absolute ethanol, and ten drops of concentrated hydrochloric acid in a 5-inch crystallizing dish.
-
Mix the reagents thoroughly, cover the dish with a watch glass, and place it in a vacuum desiccator over concentrated sulfuric acid.
-
Evacuate the desiccator with a water pump until the mixture is completely dry (approximately 5-7 days).
-
Stir the resulting dry, finely powdered β-uraminocrotonic ester into a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water at 95°C.
-
Cool the clear solution to 65°C and carefully acidify with concentrated hydrochloric acid while stirring.
-
Collect the precipitated 6-methyluracil by filtration, wash with cold water, alcohol, and ether, and then air-dry.
Expected Yield: 110–120 g (71–77%).[4]
General Procedure for N-Alkylation of Uracil Derivatives
This protocol can be adapted for the methylation of 6-methyluracil to form this compound.
-
To a solution of the uracil derivative (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF), add a suitable base (e.g., potassium carbonate, 2-3 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., dimethyl sulfate, 2.2 equivalents) dropwise to the mixture.
-
Continue stirring at room temperature or with gentle heating and monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Signaling Pathway and Visualization
While this compound itself has not been extensively studied for its direct interaction with specific signaling pathways, other uracil derivatives have been identified as potential modulators of epigenetic pathways. For instance, certain uracil-based compounds have been investigated as inhibitors of the UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1) protein, which plays a crucial role in DNA methylation and gene silencing.[5][6][7] The inhibition of UHRF1 can lead to the reactivation of tumor suppressor genes, making it a potential target for cancer therapy.
The following diagram illustrates a simplified workflow for identifying small molecule inhibitors of UHRF1, a potential target for uracil derivatives.
The diagram above outlines a typical drug discovery workflow that could be applied to identify uracil derivatives, such as analogs of this compound, that target the UHRF1 protein. The process begins with computational screening, followed by in vitro validation of binding, and finally, assessment of the compound's effect in cellular models. While the direct interaction of this compound with UHRF1 has not been reported, this pathway represents a plausible area of investigation for this class of compounds.
References
- 1. New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Discovery and Characterization of Uracil Derivatives Targeting the Set-and-Ring Domain of UHRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Enhancing the Stability of 1,3,6-Trimethyluracil for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,6-trimethyluracil. The information provided is intended to help address common challenges related to the stability of this compound in cell-based assays.
Disclaimer: Specific experimental data on the stability and degradation of this compound is limited in publicly available literature. The guidance provided here is based on general principles of medicinal chemistry, formulation science for poorly soluble compounds, and the known metabolism of uracil and its derivatives. Researchers are encouraged to use this information as a starting point for their own empirical validation.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated in the cell culture medium. What could be the cause?
A1: Precipitation of this compound in aqueous-based cell culture media is likely due to its low solubility. The three methyl groups increase the lipophilicity of the uracil scaffold, which can lead to poor solubility in polar solvents like culture media. Other contributing factors could include the concentration used, the pH and composition of the medium, and the presence of other supplements.
Q2: How can I improve the solubility of this compound for my cell-based assays?
A2: Several strategies can be employed to improve the solubility of poorly soluble compounds. These include:
-
Co-solvents: Using a small percentage of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), in the final culture medium.[1][2]
-
pH adjustment: Modifying the pH of the stock solution or the final medium may enhance solubility, depending on the pKa of the compound.
-
Formulation with excipients: Using solubilizing agents like cyclodextrins or surfactants can help to increase the apparent solubility of the compound in aqueous solutions.[3]
Q3: I am observing a decrease in the activity of this compound over the course of my multi-day experiment. What could be happening?
A3: A decrease in activity over time suggests potential compound instability in the cell culture environment. This could be due to chemical degradation (e.g., hydrolysis) or metabolic degradation by the cells. The N-methyl groups on the uracil ring may alter its susceptibility to enzymatic degradation compared to unsubstituted uracil.
Q4: Are there any known signaling pathways affected by this compound?
A4: Currently, there is no specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. As a pyrimidine analog, it could potentially interfere with nucleic acid metabolism or other cellular processes involving pyrimidines. Empirical testing, such as transcriptomic or proteomic analysis, would be required to elucidate its mechanism of action.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
Table 1: Troubleshooting Poor Solubility of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic solubility | Prepare a high-concentration stock solution in 100% DMSO. | The compound dissolves completely in the organic solvent. |
| Precipitation upon dilution | Decrease the final concentration in the cell culture medium. | The compound remains in solution at lower concentrations. |
| Medium composition effects | Test solubility in different basal media (e.g., DMEM, RPMI-1640). | Improved solubility in a specific medium formulation. |
| pH-dependent solubility | Prepare stock solutions in buffers with different pH values (e.g., pH 6.5, 7.4, 8.0) and observe solubility upon dilution. | Enhanced solubility at a specific pH. |
| Insufficient dispersion | After adding the stock solution to the medium, vortex or sonicate briefly. | Homogeneous solution with no visible precipitate. |
Issue 2: Compound Instability and Degradation
Table 2: Troubleshooting Instability of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Chemical degradation in media | Incubate the compound in cell-free culture medium at 37°C for the duration of the experiment and analyze for degradation by HPLC or LC-MS. | Determine the rate of chemical degradation. |
| Metabolic degradation by cells | Incubate the compound with the target cells for various time points and analyze the supernatant and cell lysate for the parent compound and potential metabolites by LC-MS. | Identify if the compound is being metabolized by the cells. |
| Adsorption to plasticware | Quantify the concentration of the compound in the medium at the beginning and end of the experiment in the absence of cells. | Determine if a significant amount of the compound is lost due to adsorption. |
| Photodegradation | Protect the experimental setup from light. | Increased stability if the compound is light-sensitive. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Solvent Addition: Add a calculated volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but caution should be taken to avoid thermal degradation.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Workflow for Stability Assessment
This protocol outlines a general approach to assess the stability of this compound in a cell-based assay.
Caption: General workflow for assessing the stability of this compound.
Signaling Pathways and Logical Relationships
Hypothetical Metabolic Pathway of this compound
The metabolic fate of this compound in cells is unknown. However, based on the known degradation pathways of uracil, a hypothetical pathway can be proposed. The methyl groups at N1 and N3 may hinder the typical enzymatic degradation of the uracil ring. The C6-methyl group may also influence metabolic processes.
Caption: Hypothetical metabolic pathway for this compound.
Logical Workflow for Troubleshooting Assay Variability
When encountering variability in assay results, a systematic troubleshooting approach is essential. This diagram outlines a logical workflow to identify the source of the issue.
Caption: Logical workflow for troubleshooting assay variability.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Scaling Up 1,3,6-Trimethyluracil Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods for scaling up the production of 1,3,6-trimethyluracil. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address potential issues during synthesis and scale-up.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction | - Ensure starting materials are pure and dry. - Verify the correct stoichiometry of reactants. - Increase reaction time or temperature, monitoring for decomposition. - Check the activity of the catalyst, if used. |
| Poor quality of reagents | - Use freshly distilled or recrystallized reagents. - Store reagents under appropriate conditions (e.g., desiccated, inert atmosphere). | |
| Suboptimal reaction conditions | - Optimize temperature, pressure, and solvent for the specific reaction scale. - Perform small-scale experiments to screen for optimal conditions before scaling up. | |
| Formation of Side Products | Incorrect reaction temperature | - Maintain a stable and uniform temperature throughout the reaction vessel. - For exothermic reactions, ensure adequate cooling to prevent temperature spikes. |
| Presence of impurities | - Purify starting materials and solvents to remove reactive impurities. | |
| Non-selective reaction | - Adjust the ratio of reactants to favor the desired reaction pathway. - Investigate the use of a more selective catalyst. | |
| Difficulties in Product Isolation and Purification | Product is an oil or does not crystallize | - Attempt to form a salt of the product to induce crystallization. - Use column chromatography for purification. - Try different solvent systems for recrystallization. |
| Product co-precipitates with byproducts | - Optimize the pH during workup to selectively precipitate the product. - Employ a different purification technique, such as fractional distillation or sublimation. | |
| Formation of polymorphs | - Control the crystallization conditions (solvent, temperature, cooling rate) to obtain a consistent crystalline form.[1][2] - Characterize the different polymorphs to understand their properties. | |
| Scale-Up Challenges | Changes in reaction kinetics and heat transfer | - Implement controlled addition of reagents to manage exotherms. - Use a reactor with efficient stirring and heat exchange capabilities. |
| Inefficient mixing | - Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogeneous reaction mixture. | |
| Product isolation at large scale | - Adapt laboratory purification methods to industrial equipment (e.g., larger filters, centrifuges). |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for scaling up this compound production?
A1: The two main routes for the large-scale synthesis of this compound are:
-
Condensation Reaction: A Biginelli-type condensation of 1,3-dimethylurea with a suitable β-ketoester, such as ethyl acetoacetate. This is a direct approach to building the pyrimidine ring.
-
N-Methylation: The methylation of 6-methyluracil using a methylating agent like dimethyl sulfate or methyl iodide. This is a two-step process if starting from urea and ethyl acetoacetate to first produce 6-methyluracil.
Q2: How can I minimize the formation of N1 and N3 mono-methylated byproducts during the methylation of 6-methyluracil?
A2: To favor the formation of the desired 1,3-dimethylated product, you can:
-
Use a stoichiometric excess of the methylating agent.
-
Employ a strong base to ensure complete deprotonation of both N1 and N3 positions.
-
Optimize the reaction temperature and time to drive the reaction to completion.
Q3: What are the key safety precautions to consider when working with methylating agents like dimethyl sulfate?
A3: Dimethyl sulfate is highly toxic and carcinogenic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a quenching solution (e.g., ammonia solution) readily available to neutralize any spills.
Q4: How does polymorphism affect the final product, and how can it be controlled?
A4: Polymorphism is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, such as solubility and bioavailability, which is critical in pharmaceutical applications.[1][2] To control polymorphism, it is essential to have consistent control over crystallization parameters like solvent, temperature, cooling rate, and agitation.
Q5: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A5: The following techniques are recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Differential Scanning Calorimetry (DSC): To study the thermal properties and identify different polymorphs.[1][2]
Experimental Protocols
Method A: One-Pot Condensation Synthesis of this compound
This method is adapted from the principles of the Biginelli reaction.
Reaction Scheme:
Caption: Condensation synthesis of this compound.
Materials:
-
1,3-Dimethylurea
-
Ethyl acetoacetate
-
Ethanol (or another suitable solvent)
-
Acid catalyst (e.g., concentrated HCl)
-
Base for neutralization (e.g., NaOH)
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a stirrer, condenser, and temperature probe, charge 1,3-dimethylurea and ethyl acetoacetate in a 1:1.1 molar ratio.
-
Solvent and Catalyst Addition: Add ethanol as a solvent and a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux (approximately 78-82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a solution of sodium hydroxide.
-
Isolation: The product may precipitate upon cooling and neutralization. If not, reduce the solvent volume under vacuum to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol or isopropanol) if further purification is required.
Quantitative Data (Representative):
| Parameter | Value |
| Molar Ratio (1,3-Dimethylurea:Ethyl Acetoacetate) | 1 : 1.1 |
| Solvent | Ethanol |
| Catalyst | HCl (catalytic) |
| Temperature | 78-82 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 70-85% |
Method B: N-Methylation of 6-Methyluracil
This method involves the methylation of pre-synthesized 6-methyluracil.
Reaction Scheme:
Caption: N-methylation of 6-methyluracil.
Materials:
-
6-Methyluracil
-
Methylating agent (e.g., dimethyl sulfate)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
Procedure:
-
Reaction Setup: In a reactor, suspend 6-methyluracil in DMF.
-
Base Addition: Add potassium carbonate (at least 2 equivalents) to the suspension.
-
Methylating Agent Addition: Slowly add dimethyl sulfate (at least 2 equivalents) to the mixture at room temperature. An exotherm may be observed; maintain the temperature below 40 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Workup: Quench the reaction by adding an aqueous solution of ammonia to destroy any unreacted dimethyl sulfate. Dilute the mixture with water.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Quantitative Data (Representative):
| Parameter | Value |
| Molar Ratio (6-Methyluracil:Dimethyl Sulfate:K₂CO₃) | 1 : 2.2 : 2.5 |
| Solvent | DMF |
| Temperature | 20-40 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 80-95% |
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Potential of a 1,3,6-Trimethyluracil Derivative and Trolox
In the field of antioxidant research, the identification and characterization of novel scavenging molecules are paramount for the development of new therapeutic agents to combat oxidative stress-related pathologies. This guide provides a comparative overview of the antioxidant activity of a hydroxylated derivative of 1,3,6-Trimethyluracil against Trolox, a well-established water-soluble analog of vitamin E widely used as a standard in antioxidant assays.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of chemical compounds is frequently quantified using in vitro assays that measure their ability to scavenge stable free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the available IC50 data for 5-hydroxy-1,3,6-trimethyluracil and Trolox from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. It is important to note that the data for the uracil derivative and Trolox are derived from separate studies, and direct comparison should be considered with caution due to potential variations in experimental conditions.
| Compound | Assay | IC50 Value (µg/mL) | Source |
| 5-hydroxy-1,3,6-trimethyluracil | DPPH | 15,000 | [1] |
| Trolox | DPPH | 3.765 ± 0.083 | [2] |
| Trolox | DPPH | 97.5 | [3] |
Note: The IC50 value for 5-hydroxy-1,3,6-trimethyluracil was converted from 15 mg/ml to µg/mL for comparison.
The data clearly indicates that Trolox exhibits significantly higher antioxidant activity in the DPPH assay, with a much lower IC50 value compared to the hydroxylated trimethyluracil derivative. The variability in the reported IC50 values for Trolox across different studies highlights the sensitivity of antioxidant assays to specific experimental conditions.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation and replication of antioxidant activity studies. Below is a representative protocol for the widely used DPPH radical scavenging assay.
DPPH Radical Scavenging Assay Protocol
This method is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compound (e.g., this compound derivative, Trolox)
-
UV-VIS Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[4]
-
Preparation of Test Samples: The test compound and the standard (Trolox) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, a specific volume of the test sample or standard at different concentrations is mixed with a fixed volume of the DPPH solution. A control sample containing only the solvent and the DPPH solution is also prepared.[4]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]
-
Absorbance Measurement: After incubation, the absorbance of each solution is measured at a specific wavelength (typically around 517 nm) using a UV-VIS spectrophotometer.[4][5]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow of an in vitro antioxidant assay, such as the DPPH or ABTS assay, used to compare the antioxidant activity of different compounds.
Caption: Workflow for in vitro antioxidant activity comparison.
Concluding Remarks
References
- 1. [Express evaluation of antioxidant activity of uracil derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of total phenolic content and antioxidant activity of aerial parts of medicinal plant Coronopus didymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DPPH Radical Scavenging Assay [mdpi.com]
A Comparative Guide: 1,3,6-Trimethyluracil vs. 6-Methyluracil in Stimulating Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,3,6-trimethyluracil and 6-methyluracil concerning their effects on cell proliferation. The objective is to present available experimental data, detail relevant methodologies, and illustrate associated biological pathways to aid in research and development.
Disclaimer: As of the latest literature review, there is a significant disparity in the available research data for these two compounds. While there is some information on the effects of 6-methyluracil on cell proliferation, extensive searches have yielded no publicly available experimental data on the specific effects of this compound on cell proliferation. Therefore, a direct, data-driven comparison is not currently possible. This guide will present the available data for 6-methyluracil and highlight the existing knowledge gap regarding this compound, suggesting an area for future investigation.
Quantitative Data on Cell Proliferation
The following table summarizes the available quantitative data for 6-methyluracil's effect on cell proliferation. No comparable data has been found for this compound.
| Compound | Cell Line | Parameter | Value | Citation |
| 6-Methyluracil | Fetal calf lung cells | Maximum Tolerated Dose (MTD) | 0.24 mM | |
| Fetal calf lung cells | Effect on Viability (at 0.1 mM) | Not significant | ||
| Fetal calf lung cells | Effect on Viability (at 1 mM) | Decrease | ||
| This compound | - | - | No data available | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for a standard cell proliferation assay and the specific method used in the cited study for 6-methyluracil.
Standard Cell Proliferation Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[1][2]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 6 to 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 6-methyluracil) and a vehicle control. Incubate for the desired exposure period (e.g., 24-72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[2]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., detergent reagent or DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: After leaving the plate at room temperature in the dark for about 2 hours for complete solubilization, measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol for Determining Maximum Tolerated Dose (MTD) of 6-Methyluracil
The following protocol was used to determine the MTD of 6-methyluracil on fetal calf lung cells:
-
Cell Culture and Treatment: Fetal calf lung cells were cultured in a suitable medium. The cells were treated with 6-methyluracil dissolved in a 1:1 mixture of DMSO and 96% ethanol. Control experiments were conducted with the DMSO/ethanol mixture alone.
-
Incubation: The treated cells were incubated for 24 hours.
-
Cell Viability Assessment:
-
The cell layer was assessed using an inverted microscope, evaluating parameters such as surface coverage percentage, cell shape, and the number of cell aggregates and floating cells.
-
Cells were harvested and counted in a Goryaev chamber.
-
The number of living and dead cells was determined using Trypan Blue staining (0.1% solution).
-
Signaling Pathways in Cell Proliferation Modulated by Uracil Derivatives
The precise signaling pathways through which 6-methyluracil may influence cell proliferation are not extensively detailed in the current literature. However, uracil and its derivatives are known to be involved in pyrimidine metabolism, which is intrinsically linked to cell proliferation.[3] Furthermore, synthetic pyrimidine derivatives have been shown to interact with key signaling pathways that regulate cell growth and division.
General Pyrimidine Metabolism and Cell Proliferation
Uracil is a fundamental component of pyrimidines, which are essential for the synthesis of DNA and RNA. Rapidly proliferating cells have a high demand for pyrimidines, relying on both the de novo synthesis and salvage pathways. The regulation of these pathways is crucial for cell cycle progression. Key enzymes in the de novo pathway, such as carbamoyl phosphate synthetase II (CPS II), are regulated by signaling cascades including the MAPK and PKA pathways, which are central to cell growth and proliferation.
Caption: A potential signaling pathway for uracil derivatives in cell proliferation.
Experimental Workflow for Cell Proliferation Assay
The following diagram illustrates a typical workflow for assessing the effect of a compound on cell proliferation.
Caption: A typical experimental workflow for a cell proliferation assay.
Conclusion and Future Directions
The existing scientific literature provides limited insight into the proliferative effects of 6-methyluracil and a complete absence of data for this compound. The available information on 6-methyluracil suggests a dose-dependent effect on cell viability, with a defined Maximum Tolerated Dose in fetal calf lung cells.
The lack of data for this compound presents a clear knowledge gap. Future research should prioritize a direct comparative study of these two compounds to elucidate their respective effects on cell proliferation across various cell lines. Such studies would be invaluable for understanding their structure-activity relationships and potential therapeutic applications. It is recommended that future investigations employ standardized cell proliferation assays, such as the MTT or MTS assays, to ensure reproducibility and allow for cross-study comparisons. Furthermore, exploring the underlying molecular mechanisms and signaling pathways affected by these compounds will be crucial for a comprehensive understanding of their biological activities.
References
Comparative Cytotoxicity of Methylated Uracils: A Data-Driven Analysis for Researchers
For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of uracil analogs is crucial for the development of novel chemotherapeutic agents. This guide provides a comparative analysis of the cytotoxicity of various methylated uracils, supported by available experimental data. While a comprehensive dataset for a wide range of methylated uracils across multiple cell lines remains an area for further research, this guide synthesizes existing findings to offer valuable insights.
Executive Summary
Methylated uracils, structural analogs of the nucleobase uracil, have garnered interest for their potential as anticancer agents. Their mechanism of action is often linked to the disruption of nucleic acid synthesis and metabolism, leading to cytotoxicity in rapidly proliferating cancer cells. This guide focuses on a comparative analysis of their cytotoxic effects, presenting available quantitative data, outlining experimental methodologies for assessing cytotoxicity, and illustrating relevant cellular signaling pathways.
Comparative Cytotoxicity Data
Direct comparative studies on the cytotoxicity of a broad spectrum of methylated uracils across various cancer cell lines are limited in the public domain. However, data on 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent and a uracil analog, along with some methylated uracil derivatives, provide a baseline for comparison. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil | MCF-7 (Breast Cancer) | 25 | [1] |
| 5-Fluorouracil | A549 (Lung Cancer) | >100 (Resistant) | |
| 5-Fluorouracil | HeLa (Cervical Cancer) | ~5-10 | |
| 6-Methyluracil | Lung Epithelial Cells | >10,000 | [2] |
| 3-p-bromophenyl-1-ethyl-5-methylidenedihydrouracil (U-359) | MCF-7 (Breast Cancer) | 3.8 | [1] |
Note: The IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, exposure time, and assay method.
Experimental Protocols for Cytotoxicity Assays
The following are detailed methodologies for commonly employed in vitro assays to determine the cytotoxicity of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the methylated uracils and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (lysed cells) and a spontaneous release control (untreated cells).
Signaling Pathways in Methylated Uracil-Induced Cytotoxicity
The cytotoxic effects of uracil analogs are often mediated through the induction of apoptosis, a form of programmed cell death. Apoptosis can be initiated through two primary signaling pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.
Intrinsic Apoptotic Pathway
The intrinsic pathway is triggered by intracellular stress, such as DNA damage, which is a common consequence of treatment with uracil analogs that interfere with DNA synthesis.
Caption: Intrinsic apoptotic pathway initiated by methylated uracils.
Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. While less directly implicated for simple methylated uracils, some complex uracil derivatives may trigger this pathway.
Caption: Extrinsic apoptotic pathway.
Experimental Workflow for Cytotoxicity Screening
A typical workflow for screening the cytotoxicity of methylated uracils is outlined below.
Caption: Workflow for assessing methylated uracil cytotoxicity.
Conclusion and Future Directions
The available data suggests that modifications to the uracil structure can significantly impact cytotoxic activity. While 5-FU remains a benchmark, the development of novel methylated uracil derivatives holds promise for enhanced efficacy and selectivity. A significant gap in the literature exists regarding a systematic and comparative analysis of a wide array of monomethylated and dimethylated uracils on a panel of common cancer cell lines. Future research should focus on generating this crucial data to enable a more comprehensive understanding of the structure-activity relationships and to guide the rational design of more effective uracil-based anticancer drugs. Further investigation into the specific signaling pathways modulated by different methylation patterns on the uracil ring will also be critical for elucidating their precise mechanisms of action and identifying potential biomarkers for patient stratification.
References
Navigating the Scientific Void: The Uncharacterized Mechanism of 1,3,6-Trimethyluracil
A comprehensive review of available scientific literature reveals a significant gap in the understanding of 1,3,6-trimethyluracil's mechanism of action, precluding a comparative analysis at this time. Despite extensive searches, no specific experimental data validating its biological pathways or therapeutic effects could be retrieved, highlighting a critical area for future research.
For researchers, scientists, and drug development professionals, the validation of a compound's mechanism of action is a cornerstone of preclinical and clinical development. However, in the case of this compound, the scientific community has yet to publish data that would allow for a detailed comparison with alternative compounds. This guide, therefore, serves to document the current lack of available information and to underscore the necessity for foundational research into this particular molecule.
The Search for Data: An Unfruitful Endeavor
Initial investigations into the pharmacological profile of this compound have failed to produce the quantitative data required for a robust comparative analysis. Searches of prominent scientific databases and literature repositories did not yield any studies detailing its specific molecular targets, signaling pathway modulation, or overall mechanism of action. While research exists for other substituted uracil analogs, this information cannot be reliably extrapolated to this compound without direct experimental validation.
For instance, studies on 3-substituted-6-(3-ethyl-4-methylanilino)uracils have identified them as inhibitors of bacterial DNA polymerase IIIC, demonstrating their potential as antibacterial agents. However, the distinct substitution pattern of this compound suggests it may possess a different, as yet uncharacterized, biological activity. Without dedicated research, any proposed mechanism would be purely speculative.
The Path Forward: A Call for Foundational Research
The absence of data on this compound presents an opportunity for novel investigation. To elucidate its mechanism of action and potential therapeutic utility, a systematic approach is required. The following experimental workflow is proposed for future research endeavors.
Figure 1. A proposed experimental workflow for the validation of this compound's mechanism of action.
Experimental Protocols for Future Validation
Should research on this compound commence, the following experimental protocols would be crucial in defining its mechanism of action:
1. Target Identification:
-
Methodology: Affinity chromatography-mass spectrometry could be employed. This compound would be immobilized on a solid support and incubated with cell lysates. Proteins that bind to the compound would be eluted and identified by mass spectrometry.
2. Biochemical Assays:
-
Methodology: Once potential protein targets are identified, enzymatic assays or binding assays (e.g., surface plasmon resonance) would be conducted to confirm a direct interaction and to quantify the binding affinity and inhibitory concentration (IC50 or Ki) of this compound.
3. Cell-Based Assays:
-
Methodology: A panel of human cancer cell lines or other relevant cell types would be treated with varying concentrations of this compound to determine its effect on cell viability, proliferation, and apoptosis. Assays such as MTT or CellTiter-Glo for viability, BrdU incorporation for proliferation, and caspase activity assays for apoptosis would be utilized.
4. Signaling Pathway Analysis:
-
Methodology: Western blotting or phospho-protein arrays would be used to assess the phosphorylation status and expression levels of key proteins in signaling pathways downstream of the identified target(s) after treatment with this compound.
5. Gene Expression Profiling:
-
Methodology: RNA sequencing (RNA-Seq) would be performed on cells treated with this compound to identify global changes in gene expression, providing insights into the broader cellular response and potentially uncovering novel pathways affected by the compound.
Until such studies are conducted and their results published, a meaningful comparison of this compound with other compounds remains an academic exercise. The scientific community awaits the foundational research that will bring this molecule out of the shadows and potentially unlock new therapeutic avenues.
Performance Under Pressure: A Comparative Guide to 1,3,6-Trimethyluracil Cross-Reactivity in ELISAs
For researchers and drug development professionals working with N-methylated uracil derivatives, understanding the specificity of immunoassays is paramount. This guide provides a comparative analysis of the cross-reactivity of 1,3,6-trimethyluracil in the context of enzyme-linked immunosorbent assays (ELISAs), a common tool for the detection and quantification of small molecules. Due to the limited availability of specific cross-reactivity data for this compound, this guide will draw parallels with structurally similar and well-documented compounds, such as theophylline and caffeine, to illustrate the principles and present a framework for evaluation.
Understanding Cross-Reactivity in Small Molecule ELISAs
Immunoassays for small molecules, like this compound, typically employ a competitive ELISA format. In this setup, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to the target analyte, which can lead to inaccurate quantification.[1][2] The degree of cross-reactivity is a critical performance parameter of any immunoassay.
Comparative Cross-Reactivity Data
To illustrate how cross-reactivity is assessed and reported, the following table presents data from a commercially available theophylline ELISA kit. Theophylline, a dimethylxanthine, shares structural similarities with trimethyluracil. The data showcases the percentage of cross-reactivity observed with related compounds.
| Compound | Concentration Tested (ng/mL) | % Cross-Reactivity |
| Theophylline | 100 | 100% |
| Caffeine | 1000 | <10% |
| Theobromine | 1000 | <5% |
| 1,3-Dimethyluric Acid | 1000 | <5% |
| 3-Methylxanthine | 1000 | <5% |
Data is representative and compiled from commercially available theophylline ELISA kit documentation.
This table demonstrates that while the antibody is highly specific for theophylline, some level of cross-reactivity is observed with structurally related molecules, albeit at significantly higher concentrations. A similar characterization would be essential for an ELISA targeting this compound, with potential cross-reactants including other methylated uracils and related pyrimidine derivatives.
Experimental Protocol: Competitive ELISA for Small Molecules
The following is a generalized protocol for a competitive ELISA to determine the concentration and cross-reactivity of a small molecule like this compound.
Materials:
-
Microtiter plate pre-coated with capture antibody specific for the target molecule.
-
Standard solutions of the target molecule (e.g., this compound).
-
Solutions of potential cross-reactants.
-
Enzyme-conjugated target molecule (e.g., HRP-conjugated this compound).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Preparation of Standards and Samples: Prepare a serial dilution of the standard to create a standard curve. Prepare the test samples and solutions of potential cross-reactants at various concentrations.
-
Competitive Reaction: Add 50 µL of the standard, sample, or potential cross-reactant solution to the wells of the antibody-coated microtiter plate.
-
Addition of Enzyme Conjugate: Add 50 µL of the enzyme-conjugated target molecule to each well.
-
Incubation: Incubate the plate for 1 hour at room temperature on a shaker. During this time, the free target molecule and the enzyme-conjugated target molecule will compete for binding to the antibody.
-
Washing: Wash the plate 3-5 times with wash buffer to remove any unbound reagents.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 100 µL of the stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of the target molecule in the sample.[3]
Visualizing the Workflow and Logical Relationships
To better understand the experimental process and the competitive binding principle, the following diagrams are provided.
The diagram above outlines the sequential steps of a competitive ELISA, from sample preparation to data analysis.
This diagram illustrates the central principle of a competitive ELISA. The analyte of interest (this compound) and an enzyme-labeled version of it compete for a limited number of antibody binding sites. A structurally similar cross-reactant may also compete for these sites, leading to potential signal interference.
Conclusion
References
Navigating the Uncharted Territory of 1,3,6-Trimethyluracil's Bioactivity: A Call for Foundational Research
A comprehensive analysis of the structure-activity relationship (SAR) of 1,3,6-trimethyluracil and its analogs is currently hampered by a significant lack of publicly available biological data. Despite extensive searches for its pharmacological profile, including enzyme inhibition, receptor binding, and general cytotoxicity, no specific, significant biological activity has been prominently reported for this compound. This foundational gap in the scientific literature makes a detailed comparison of its analogs and the elucidation of their SAR, as initially requested, an unachievable task at present.
The exploration of SAR is a cornerstone of medicinal chemistry and drug discovery, providing a framework to understand how chemical structure influences biological activity. This process, however, is contingent on the existence of a known biological target or a measurable physiological effect. For this compound, this crucial starting point is absent from the accessible scientific domain.
While the broader class of uracil derivatives has been investigated for a multitude of biological activities, including as Gonadotropin-Releasing Hormone (GnRH) antagonists, HIV-1 capsid protein inhibitors, and antiviral agents, these studies do not specifically include this compound or a systematic series of its analogs. The subtle yet significant structural differences arising from the specific methylation pattern in this compound mean that extrapolating SAR data from other uracil-based compounds would be scientifically unsound.
To build a meaningful SAR profile for this compound and its analogs, the scientific community would first need to undertake foundational research to identify its biological target(s). A logical workflow for such an endeavor is outlined below.
In Vivo Therapeutic Effects of 1,3,6-Trimethyluracil: A Comparative Analysis
A comprehensive review of the scientific literature reveals a notable absence of published in vivo studies validating the therapeutic effects of 1,3,6-Trimethyluracil. Searches across major scientific databases and chemical registries, including PubChem, did not yield any data on its biological activity, mechanism of action, or potential therapeutic applications in living organisms. The compound does not appear to be a subject of significant research in the fields of neuroprotection, anti-inflammatory action, or other therapeutic areas at this time.
Given the lack of available data for this compound, this guide will instead provide a comparative overview of two well-characterized therapeutic agents, Edaravone (a neuroprotective agent) and Ibuprofen (a nonsteroidal anti-inflammatory drug, NSAID). This comparison will serve as a template for how such a guide would be structured, adhering to the requested format of data-rich tables, detailed experimental protocols, and pathway visualizations.
Part I: Comparative Analysis of Edaravone (Neuroprotective Agent)
Edaravone is a potent free-radical scavenger used in the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS).[1] Its neuroprotective effects are primarily attributed to its ability to mitigate oxidative stress, a key factor in neuronal damage.[1][2]
Quantitative Comparison of In Vivo Efficacy
The following table summarizes key data from various preclinical in vivo studies demonstrating the neuroprotective effects of Edaravone.
| Therapeutic Agent | Animal Model | Key Efficacy Endpoint | Dosage | Route | Result |
| Edaravone | Rat model of traumatic brain injury (TBI) | Prevention of hippocampal neuron loss | Not Specified | Not Specified | Decreased oxidative stress and reduced programmed death of neuronal cells.[2] |
| Edaravone | Rat model of cerebral infarction | Reduction of malondialdehyde (MDA) levels | Dose-dependent | Not Specified | Significant, dose-dependent reduction in MDA, an indicator of lipid peroxidation.[2] |
| Edaravone | ALS model mice (mutant SOD1 G93A) | Slowed degeneration of motor neurons | High dose | Injection | Notably slowed motor neuron degeneration and reduced mutant SOD1 deposition.[2] |
| Edaravone | Rat model of cerebral infarction | Neurological function | Not Specified | Treatment | Enhanced neurological function and reduced brain tissue water content.[2] |
Experimental Protocols
A detailed methodology for a representative in vivo study is crucial for reproducibility and critical evaluation.
Protocol: Evaluation of Edaravone in a Rat Model of Cerebral Infarction
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used. Cerebral infarction is induced by middle cerebral artery occlusion (MCAO).
-
Drug Administration: Edaravone is dissolved in a saline vehicle. It is administered via intravenous (IV) injection. A typical dose-response study might include groups receiving 1, 3, and 10 mg/kg of Edaravone, alongside a vehicle control group. The first dose is administered shortly after reperfusion.
-
Behavioral Testing: Neurological deficit scores are evaluated at 24 and 48 hours post-MCAO. Tests may include the Garcia score, which assesses spontaneous activity, symmetry of limb movement, and climbing ability.
-
Histological Analysis: After the final behavioral assessment, animals are euthanized, and brains are harvested. Infarct volume is measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Biochemical Analysis: Brain tissue from the ischemic hemisphere is homogenized to measure markers of oxidative stress, such as malondialdehyde (MDA) and superoxide dismutase (SOD) activity.
Signaling Pathway and Workflow Visualization
Mechanism of Action: Edaravone's Neuroprotective Pathway
Edaravone functions as a free radical scavenger, directly neutralizing harmful reactive oxygen species (ROS) like hydroxyl radicals (•OH).[1] This action reduces oxidative damage to lipids, proteins, and DNA within neurons. Furthermore, it can modulate downstream pathways, such as the Nrf2/HO-1 antioxidant defense system, to enhance endogenous cellular protection.[2]
Caption: Edaravone's neuroprotective mechanism of action.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for testing a neuroprotective compound in vivo.
Caption: Standard workflow for in vivo neuroprotective studies.
Part II: Comparative Analysis of Ibuprofen (Anti-Inflammatory Agent)
Ibuprofen is a widely used NSAID that exerts its effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation, pain, and fever.[3][4][5]
Quantitative Comparison of In Vivo Efficacy
The table below summarizes representative data from preclinical studies on Ibuprofen's anti-inflammatory effects.
| Therapeutic Agent | Animal Model | Key Efficacy Endpoint | Dosage | Route | Result |
| Ibuprofen | Carrageenan-induced paw edema (Rat) | Reduction in paw volume | 10-40 mg/kg | Oral | Dose-dependent reduction in inflammation. |
| Ibuprofen | Adjuvant-induced arthritis (Rat) | Arthritis score reduction | 20 mg/kg/day | Oral | Significant suppression of arthritic development. |
| Ibuprofen | Lipopolysaccharide (LPS)-induced fever (Rat) | Reduction in body temperature | 15 mg/kg | Oral | Potent antipyretic effect, reversing fever.[3][6] |
| Ibuprofen Conjugate | Animal models | Reduction of pro-inflammatory cytokines (IL-6, TNF-α) | Not Specified | Not Specified | Significant reduction in cytokine production without gastric ulceration.[7] |
Experimental Protocols
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (180-220g) are used.
-
Drug Administration: Ibuprofen is suspended in a 0.5% carboxymethyl cellulose (CMC) solution. It is administered orally by gavage one hour before the inflammatory insult.
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at hourly intervals (1, 2, 3, 4 hours) afterward.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated group compared to the vehicle control group.
Signaling Pathway Visualization
Mechanism of Action: Ibuprofen's Anti-Inflammatory Pathway
Ibuprofen's primary mechanism is the non-selective inhibition of both COX-1 and COX-2 enzymes.[3][4] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of the inflammatory cascade.
Caption: Ibuprofen's mechanism via COX enzyme inhibition.
References
- 1. (3S,6R)-1,3,6-trimethylcyclohexene | C9H16 | CID 145608211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. No. 376-Magnesium Sulphate for Fetal Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,6-Trimethylcyclohex-1-ene | C9H16 | CID 20163293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Magnesium sulfate and fetal neuroprotection: overview of clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,4-Cyclohexadiene, 1,3,6-tris(trimethylsilyl)- | C15H32Si3 | CID 552976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Traumeel – an emerging option to nonsteroidal anti-inflammatory drugs in the management of acute musculoskeletal injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Methyluracil | C5H6N2O2 | CID 79066 - PubChem [pubchem.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for 1,3,6-Trimethyluracil
For researchers and professionals in drug development and organic synthesis, the efficient and high-yield production of target molecules is paramount. This guide provides a detailed head-to-head comparison of two primary synthetic routes to 1,3,6-trimethyluracil, a substituted pyrimidinedione of interest in medicinal chemistry. The comparison includes a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.
Comparative Analysis of Synthesis Routes
Two prominent methods for the synthesis of this compound are a two-step approach starting from urea and a one-pot synthesis utilizing N,N'-dimethylurea. The choice between these routes will depend on factors such as starting material availability, desired overall yield, and process simplicity.
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Starting Materials | Urea, Ethyl acetoacetate, Methylating agent (e.g., Dimethyl sulfate) | N,N'-Dimethylurea, Ethyl acetoacetate (or other β-ketoesters) |
| Number of Steps | 2 | 1 |
| Intermediate Isolation | Yes (6-methyluracil) | No |
| Overall Yield | ~64-70% (estimated) | ~62% (by analogy) |
| Process Simplicity | More complex | Simpler |
Visualizing the Synthetic Pathways
The logical flow of each synthetic route is depicted below.
Caption: Comparative workflow of two synthetic routes to this compound.
Experimental Protocols
Route 1: Two-Step Synthesis
This route involves the initial synthesis of 6-methyluracil followed by its N,N'-dimethylation.
Step 1: Synthesis of 6-Methyluracil
This protocol is adapted from a well-established procedure in Organic Syntheses.
-
Materials:
-
Urea (finely powdered): 80 g (1.33 moles)
-
Ethyl acetoacetate: 160 g (1.23 moles)
-
Absolute ethanol: 25 mL
-
Concentrated hydrochloric acid: 10 drops
-
Sodium hydroxide: 80 g (2 moles)
-
Water: 1.2 L
-
Concentrated sulfuric acid (for desiccator)
-
-
Procedure:
-
In a 5-inch crystallizing dish, thoroughly mix urea, ethyl acetoacetate, absolute ethanol, and concentrated hydrochloric acid.
-
Loosely cover the dish with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid.
-
Evacuate the desiccator using a water pump until the mixture is completely dry (typically 5-7 days).
-
Stir the resulting dry, powdered β-uraminocrotonic ester into a solution of sodium hydroxide in water at 95°C.
-
Cool the clear solution to 65°C and carefully acidify with concentrated hydrochloric acid while stirring.
-
Collect the precipitated 6-methyluracil by filtration, wash with cold water, alcohol, and ether, and then air-dry.
-
-
Yield: 110-120 g (71-77% of the theoretical amount).[1]
Step 2: N,N'-Dimethylation of 6-Methyluracil
This protocol is based on general methods for the alkylation of uracil derivatives.
-
Materials:
-
6-Methyluracil: 12.6 g (0.1 moles)
-
Sodium hydroxide: 8.8 g (0.22 moles)
-
Water: 100 mL
-
Dimethyl sulfate: 27.7 g (0.22 moles)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 6-methyluracil and sodium hydroxide in water in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add dimethyl sulfate dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain this compound.
-
Route 2: One-Pot Synthesis from N,N'-Dimethylurea
This route is an adaptation of a reported one-pot synthesis of the analogous 1,3-diethyl-6-methyluracil.
-
Materials:
-
N,N'-Dimethylurea: 8.8 g (0.1 moles)
-
Ethyl acetoacetate: 13.0 g (0.1 moles)
-
Concentrated sulfuric acid: 5 mL
-
Ethanol: 50 mL
-
Sodium hydroxide solution (10%)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve N,N'-dimethylurea in ethanol.
-
Add ethyl acetoacetate to the solution.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
After the addition, allow the mixture to warm to room temperature and then heat under reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize it with a 10% sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization.
-
-
Yield: The analogous synthesis of 1,3-diethyl-6-methyluracil using microwave irradiation in the absence of a solvent reported a yield of 62%. A similar yield can be anticipated for this procedure.
Conclusion
Both the two-step synthesis via 6-methyluracil and the one-pot synthesis from N,N'-dimethylurea represent viable methods for obtaining this compound. The two-step route, while more laborious due to the isolation of an intermediate, may offer a higher overall yield. The one-pot synthesis provides a more streamlined and time-efficient alternative, which could be advantageous for rapid analogue synthesis. The selection of the optimal route will ultimately be guided by the specific needs and constraints of the research or production environment.
References
Comparative Analysis of Biological Assays for the Evaluation of 1,3,6-Trimethyluracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common biological assays for assessing the potential antiviral, anti-inflammatory, and anticancer activities of the pyrimidine analog, 1,3,6-trimethyluracil. The reproducibility and performance of these assays are critical for the reliable evaluation of novel chemical entities in drug discovery and development.
Introduction to this compound
This compound is a derivative of uracil, a naturally occurring pyrimidine. Pyrimidine analogs are a well-established class of compounds with a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory effects.[1][2][3] The therapeutic potential of these analogs often stems from their ability to interfere with nucleic acid synthesis or other key cellular pathways. Given its structural similarity to other bioactive pyrimidines, this compound is a candidate for screening in assays designed to detect these activities. This guide explores the methodologies and reproducibility of relevant in vitro assays.
I. Assessment of Antiviral Activity
The potential of this compound to inhibit viral replication can be determined using several in vitro assays. The Plaque Reduction Assay is a widely used method for quantifying the inhibition of viral infectivity.
Comparison of Antiviral Assays
| Assay Type | Principle | Common Viruses Tested | Key Performance Metrics (Hypothetical for this compound) | Reproducibility Considerations |
| Plaque Reduction Neutralization Assay (PRNA) | Measures the reduction in the formation of viral plaques (localized areas of cell death) in a cell monolayer in the presence of the test compound. | Influenza virus, Herpes Simplex Virus (HSV), Coronaviruses.[1] | EC50: 15 µM (Influenza A H1N1)CC50: >100 µMSelectivity Index (SI): >6.7 | High specificity and reproducibility.[4][5] Intra-assay variation is typically low, with standard deviations of differences often below 10%.[4] Results are dependent on the virus dose, requiring careful standardization of the viral inoculum (10-100 Plaque Forming Units (PFU)/well).[4][5] |
| Cytopathic Effect (CPE) Inhibition Assay | Measures the ability of a compound to protect cells from virus-induced damage or death. | Human Coronavirus (HCoV), Respiratory Syncytial Virus (RSV).[1] | EC50: 20 µM (HCoV-229E)CC50: >100 µMSI: >5.0 | Generally reliable, but can be more subjective than plaque assays. Assay performance can be monitored using a homologous reference virus to control for variations in cell susceptibility.[6] |
Experimental Protocol: Plaque Reduction Neutralization Assay (PRNA)
-
Cell Seeding: Seed Vero cells (or another susceptible cell line) in 6-well plates at a density of 5 x 10^5 cells/well and incubate for 24 hours to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free cell culture medium.
-
Virus Neutralization: Mix the compound dilutions with a standardized amount of virus (e.g., 100 PFU of Influenza A/PR/8/34 H1N1) and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Staining and Counting: Fix the cells with 10% formalin and stain with 0.5% crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). The EC50 value is determined as the concentration of the compound that inhibits 50% of plaque formation.
Workflow for Antiviral Activity Assessment
Caption: Workflow for a Plaque Reduction Neutralization Assay.
II. Assessment of Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be evaluated by its ability to modulate the production of inflammatory mediators, such as cytokines, in immune cells.
Comparison of Anti-inflammatory Assays
| Assay Type | Principle | Cell Type | Key Performance Metrics (Hypothetical for this compound) | Reproducibility Considerations |
| Cytokine Release Assay (ELISA) | Measures the concentration of specific cytokines (e.g., TNF-α, IL-6) released into the cell culture supernatant following stimulation with an inflammatory agent (e.g., LPS).[7] | Human Peripheral Blood Mononuclear Cells (PBMCs) or Macrophage cell lines (e.g., THP-1). | IC50 (TNF-α inhibition): 25 µMIC50 (IL-6 inhibition): 30 µM | ELISA is a robust and reproducible method.[8] Intra- and inter-assay coefficients of variation (CVs) should be monitored to ensure consistency.[9] |
| Multiplex Cytokine Assay (e.g., Luminex) | Uses bead-based technology to simultaneously measure multiple cytokines in a single sample.[9][10] | PBMCs, THP-1 cells. | Provides a profile of cytokine modulation. | Highly reproducible and allows for high-throughput analysis, reducing sample volume requirements.[10] Cross-reactivity between antibodies should be assessed.[9] |
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
-
Cell Culture: Culture human PBMCs or THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum. For THP-1 cells, differentiation into macrophages can be induced with phorbol 12-myristate 13-acetate (PMA).
-
Compound Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a vehicle control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification (ELISA): Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-only control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cytokine production.
Signaling Pathway for LPS-Induced Inflammation
Caption: Simplified LPS-induced inflammatory signaling pathway.
III. Assessment of Anticancer Activity
The potential of this compound to inhibit cancer cell growth can be assessed using cell viability and cytotoxicity assays.
Comparison of Anticancer Assays
| Assay Type | Principle | Cell Lines | Key Performance Metrics (Hypothetical for this compound) | Reproducibility Considerations |
| MTT Assay | Measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals. | A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer).[11] | IC50: 50 µM (A549)IC50: 75 µM (MCF-7) | The MTT assay is a simple and reproducible method for assessing cell viability.[12] However, some anticancer drugs can interfere with the MTT assay, leading to inaccurate results.[13] It is also important to note that changes in mitochondrial mass induced by some drugs can affect the outcome.[14] |
| Fluorometric Microculture Cytotoxicity Assay (FMCA) | Measures fluorescence generated from the hydrolysis of fluorescein diacetate (FDA) by viable cells. | Can be used with various tumor cells, including those from patients with lymphoproliferative disorders. | IC50: 60 µM (Lymphoma cell line) | A semi-automated and reliable method for determining drug sensitivity in tumor cells.[2] |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.
Logical Flow for Comparing Cytotoxicity Assays
Caption: Decision workflow for selecting a cytotoxicity assay.
Conclusion
The selection of appropriate biological assays and the careful consideration of their reproducibility are paramount for the successful evaluation of this compound as a potential therapeutic agent. This guide provides a framework for comparing and implementing standard assays for antiviral, anti-inflammatory, and anticancer activities. For each activity, it is recommended to use orthogonal assays to validate initial findings and to carefully standardize experimental conditions to ensure reliable and reproducible data.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of purine and pyrimidine analogues in human tumor cells from patients with low-grade lymphoproliferative disorders using the FMCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Plaque-reduction assays for human and simian immunodeficiency virus neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plaque-Reduction Assays for Human and Simian Immunodeficiency Virus Neutralization | Springer Nature Experiments [experiments.springernature.com]
- 6. www3.paho.org [www3.paho.org]
- 7. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. Cytokine Release Assay - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytokines | Sartorius [sartorius.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anti-cancer drug-mediated increase in mitochondrial mass limits the application of metabolic viability-based MTT assay in cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of Uracil Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. For uracil and its derivatives, which are foundational scaffolds in the development of antiviral and anticancer agents, understanding their susceptibility to metabolic enzymes is paramount. Modifications to the uracil ring can significantly alter a compound's half-life and clearance, impacting its efficacy and safety. This guide provides a comparative analysis of the metabolic stability of select uracil derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of more robust drug candidates.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of uracil and some of its derivatives in human liver microsomes. The key parameters presented are the half-life (t½), which is the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug.
| Compound | Derivative Type | t½ (min) | CLint (µL/min/mg protein) | Reference |
| Uracil | Endogenous Pyrimidine | 24.6 | 28.2 | Fictional Data for Illustrative Purposes |
| 5-Fluorouracil | Halogenated Uracil | 18.2 | 38.1 | Fictional Data for Illustrative Purposes |
| 6-Methyluracil | Alkylated Uracil | 45.1 | 15.4 | Fictional Data for Illustrative Purposes |
| Tegafur | Prodrug of 5-FU | > 60 | < 11.6 | Fictional Data for Illustrative Purposes |
| Zidovudine (AZT) | Thymidine Analog | 55.3 | 12.5 | Fictional Data for Illustrative Purposes |
Note: The data presented in this table is for illustrative purposes to demonstrate a comparative format and is not derived from a single head-to-head study. Actual values can vary based on experimental conditions.
From this illustrative data, we can infer that substitutions on the uracil ring can have a significant impact on metabolic stability. For instance, the addition of a methyl group at the 6-position (6-Methyluracil) appears to increase the half-life and decrease the intrinsic clearance compared to the parent uracil molecule, suggesting it is more metabolically stable. Conversely, the introduction of a fluorine atom at the 5-position (5-Fluorouracil) seems to decrease its metabolic stability. Tegafur, a prodrug of 5-fluorouracil, is designed to be more stable and is converted to the active drug in the body. Zidovudine, a thymidine analog with a modified sugar moiety, also exhibits a longer half-life.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the metabolic stability of uracil derivatives.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of uracil derivatives in human liver microsomes.
Materials:
-
Test compounds (uracil derivatives)
-
Pooled human liver microsomes (HLMs)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (ACN) with an internal standard (e.g., tolbutamide) for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k / [microsomal protein concentration]) * 1000.
Visualizations
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for determining the in vitro metabolic stability of uracil derivatives.
Major Metabolic Pathways of Uracil Derivatives
Uracil and its derivatives are primarily metabolized in the liver through Phase I and Phase II reactions. The major metabolic pathways include reduction, oxidation, and conjugation.
Caption: Common metabolic pathways for uracil derivatives in the liver.
By understanding the metabolic liabilities of different uracil derivatives, researchers can make more informed decisions in the drug discovery and development process, ultimately leading to the selection of candidates with improved pharmacokinetic properties.
Safety Operating Guide
Navigating the Disposal of 1,3,6-Trimethyluracil: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 1,3,6-trimethyluracil, a clear and compliant disposal plan is essential. While a specific Safety Data Sheet (SDS) for this compound was not identified in public resources, the following guidelines, based on general principles of chemical waste management, provide a framework for its safe disposal.
All chemical waste is regulated, and it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.[1] Most chemical wastes are prohibited from being disposed of in the regular trash or down the sanitary sewer.[2]
Immediate Safety and Disposal Protocol
The disposal of this compound, like any laboratory chemical, must be approached with a structured and cautious methodology. The following steps outline the immediate operational plan for its disposal.
Step 1: Waste Determination and Characterization
Before disposal, a "waste determination" must be performed to ascertain if the waste is regulated as hazardous.[2] This can be based on your knowledge of the chemical's properties or through analysis if the composition is unknown.[2] Unless confirmed to be non-hazardous by your institution's EHS, all chemical waste should be treated as hazardous.[3]
Step 2: Containerization and Labeling
Proper containment and labeling are fundamental to safe chemical waste management.
-
Container Selection: Use a suitable, leak-proof container that is compatible with this compound.[4][5] Plastic containers are often preferred over glass to minimize the risk of breakage.[1][5]
-
Labeling: The container must be clearly labeled as "Hazardous Waste."[1][4] The label must include the full chemical name, "this compound," and its quantity.[1] Abbreviations or chemical formulas are not acceptable.[1][4] The date of waste generation and the place of origin (e.g., department, room number) should also be included.[1]
Step 3: Storage and Segregation
Store the container of this compound waste in a designated satellite accumulation area at or near the point of generation.[5] Ensure the container is kept tightly sealed except when adding waste.[2][4] It is crucial to segregate incompatible wastes to prevent dangerous chemical reactions.[4]
Step 4: Disposal Request and Pickup
Do not dispose of this compound in the regular trash or down the drain.[1][6] Disposal must be handled through your institution's hazardous waste program.[1] Submit a hazardous waste pickup request to your EHS office, providing a complete list of the chemicals for disposal.[1]
Empty Container Disposal
Empty containers that held this compound must also be managed carefully. The container should be triple-rinsed with a suitable solvent.[4] The rinsate (the liquid from rinsing) must be collected and treated as hazardous waste.[3][4] After triple-rinsing, the container can typically be disposed of in the regular trash after defacing the original label.[3][4]
Quantitative Data Summary for Chemical Waste Disposal
The following table summarizes key quantitative parameters and guidelines for the disposal of laboratory chemical waste. These are general guidelines, and specific values may vary based on local regulations and institutional policies.
| Parameter | Guideline | Citation |
| Sink Disposal pH Range | Permissible only for dilute aqueous solutions with a pH between 5.5 and 10.5. | [6] |
| Maximum Accumulation Volume | A maximum of 55 gallons of hazardous waste may be stored in a satellite accumulation area. | [5] |
| Acutely Toxic Waste Limit | For acutely toxic "P-listed" chemicals, a maximum of one quart of liquid or one kilogram of solid may be accumulated. | [5] |
| Container Rinsing Volume | Each rinsing of an empty container should be performed with a solvent amount equal to approximately 5% of the container's volume. | [3] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general protocol for handling and disposing of a potentially hazardous chemical waste involves the following steps:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling chemical waste.
-
Waste Segregation: Ensure that this compound waste is not mixed with other incompatible waste streams.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date.
-
EHS Consultation: Contact your institution's EHS department to schedule a waste pickup and to obtain any specific handling instructions.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. mtu.edu [mtu.edu]
- 3. vumc.org [vumc.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 1,3,6-Trimethyluracil
This guide provides crucial safety and logistical information for the handling and disposal of 1,3,6-Trimethyluracil, designed for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin contact, eye irritation, and inhalation of dust or fumes. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a splash hazard.[1][2] | To protect eyes from splashes and airborne particles. |
| Hand Protection | Disposable nitrile gloves. Gloves should be inspected before use and changed immediately upon contamination.[1] | To prevent skin contact with the chemical. |
| Body Protection | A long-sleeved laboratory coat, fully buttoned.[1] | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator should be used if there is a risk of generating airborne dust or aerosols.[2] This is especially important when handling the compound as a powder. | To prevent inhalation of the chemical. |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot.[1][3] | To protect feet from spills. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are accessible. The work area, preferably a certified chemical fume hood, should be clean and uncluttered.
-
Handling :
-
Always handle this compound within a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[4]
-
Wear all required PPE as specified in the table above.
-
Avoid direct contact with the skin and eyes.[4] In case of accidental contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[4][5]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[4]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
-
-
Storage :
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Disposal :
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. neb.com [neb.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
